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  • Product: Methyl 3-bromo-4-fluoro-2-methylbenzoate

Core Science & Biosynthesis

Foundational

Technical Guide: Methyl 3-bromo-4-fluoro-2-methylbenzoate

The following technical guide details the chemical architecture, synthesis, and application of Methyl 3-bromo-4-fluoro-2-methylbenzoate , a specialized intermediate in medicinal chemistry. CAS: 1380305-66-7 | Formula: C₉...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical architecture, synthesis, and application of Methyl 3-bromo-4-fluoro-2-methylbenzoate , a specialized intermediate in medicinal chemistry.

CAS: 1380305-66-7 | Formula: C₉H₈BrFO₂ | M.W.: 247.06 g/mol [1][2]

Executive Summary & Scaffold Analysis

Methyl 3-bromo-4-fluoro-2-methylbenzoate is a trisubstituted benzene scaffold primarily utilized as a regioselective building block in the synthesis of small-molecule pharmaceuticals, particularly kinase inhibitors and protein degraders (PROTACs).

Its value lies in its "Crowded Core" architecture :

  • C1 (Ester): A masking group for carboxylic acids, allowing lipophilicity during early synthesis steps and serving as a latent anchor for heterocycle formation (e.g., benzimidazoles, quinazolinones).

  • C2 (Methyl): Provides steric bulk that can lock the conformation of downstream biaryl systems (atropisomerism control) and block metabolic oxidation at the ortho-position.

  • C3 (Bromine): A sterically hindered handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). Its position between the methyl and fluoro groups makes it chemically distinct but challenging to access.

  • C4 (Fluorine): Modulates pKa and metabolic stability, while also serving as a potential site for nucleophilic aromatic substitution (

    
    ) if the ring is sufficiently electron-deficient.
    

Chemical Properties & Characterization

PropertyValue/Description
Appearance White to off-white crystalline solid or viscous oil
Boiling Point ~280–290°C (Predicted)
Density ~1.5 g/cm³
LogP ~2.9 (Lipophilic)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
Flash Point >110°C

Spectroscopic Signature (Expected):

  • ¹H NMR (CDCl₃): Distinct singlet for ester methyl (~3.9 ppm), singlet for aryl methyl (~2.6 ppm). The aromatic region will show two doublets (or a multiplet system) corresponding to the C5 and C6 protons, showing ortho-coupling (~8 Hz) and H-F coupling.

  • ¹⁹F NMR: Single peak around -100 to -120 ppm, split by adjacent protons.

Synthetic Pathways & Manufacturing

Accessing the 3-bromo-4-fluoro-2-methyl core is non-trivial due to the directing effects of the existing substituents. Direct bromination of 4-fluoro-2-methylbenzoate often yields the thermodynamically favored C5-bromo isomer due to steric crowding at C3.

Route A: Directed Ortho-Lithiation (High Precision)

For research-grade purity, a directed metalation strategy is preferred to overcome steric hindrance.

  • Precursor: 4-Fluoro-2-methylbenzoic acid.[2]

  • Protection: Conversion to an oxazoline or amide to direct lithiation.

  • Lithiation: Treatment with s-BuLi or LDA at -78°C. The directing group and the fluorine atom synergistically direct lithiation to the C3 position.

  • Quench: Addition of a bromine source (

    
     or NBS).
    
  • Esterification: Hydrolysis and methylation.

Route B: Sandmeyer Approach (Industrial Scalability)

This route avoids cryogenic conditions and uses robust aniline chemistry.

  • Nitration: Nitration of 4-fluoro-2-methylbenzoic acid yields the 3-nitro isomer (ortho to F, meta to COOH).

  • Reduction:

    
     or catalytic hydrogenation to the aniline.
    
  • Bromination (Sandmeyer): Diazotization (

    
    ) followed by 
    
    
    
    .
  • Esterification: Fischer esterification with MeOH/

    
    .
    
Detailed Protocol: Esterification of the Acid Intermediate

Use this protocol if starting from the carboxylic acid precursor (3-bromo-4-fluoro-2-methylbenzoic acid).

Reagents:

  • Precursor Acid (1.0 eq)

  • Methanol (Solvent/Reactant, 10-20 volumes)

  • Thionyl Chloride (

    
    , 1.5 eq) or Sulfuric Acid (Catalytic)
    

Procedure:

  • Setup: Charge a dry round-bottom flask with the carboxylic acid and anhydrous methanol under

    
     atmosphere.
    
  • Activation: Cool to 0°C. Add

    
     dropwise over 30 minutes. (Caution: Exothermic, gas evolution).
    
  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LCMS.

  • Workup: Cool to room temperature. Concentrate in vacuo to remove excess MeOH.

  • Neutralization: Dissolve residue in EtOAc and wash with saturated

    
     (2x) and brine (1x).
    
  • Isolation: Dry over

    
    , filter, and concentrate. Purify via silica gel chromatography if necessary (Gradient: 0-10% EtOAc in Hexanes).
    

Functionalization & Reactivity Profile

The molecule's reactivity is defined by the orthogonal reactivity of its three functional handles.

Reactivity Map (Graphviz)

The following diagram illustrates the primary transformation pathways for CAS 1380305-66-7.

ReactivityMap Core Methyl 3-bromo-4-fluoro- 2-methylbenzoate (CAS 1380305-66-7) Suzuki Suzuki-Miyaura Coupling (Pd cat., Ar-B(OH)2) Core->Suzuki Br site (C3) Buchwald Buchwald-Hartwig Amination (Pd cat., Amines) Core->Buchwald Br site (C3) Hydrolysis Saponification (LiOH/THF) Core->Hydrolysis Ester site (C1) SNAr SNAr Substitution (Nu-, Heat) Core->SNAr F site (C4) (Requires activation) Biaryl Biaryl Intermediates (Kinase Inhibitors) Suzuki->Biaryl Aniline Aminobenzoates (Heterocycle Precursors) Buchwald->Aniline Acid Benzoic Acid (Linker Attachment) Hydrolysis->Acid Ether Alkoxy/Amino Analogs (Potency Tuning) SNAr->Ether

Figure 1: Functional group transformation map highlighting the orthogonality of the Br, F, and Ester handles.

Key Reaction: Suzuki-Miyaura Coupling

Due to the steric hindrance of the ortho-methyl group, standard conditions often fail.

  • Optimized Catalyst: Use highly active systems like

    
     or Buchwald precatalysts (e.g., XPhos Pd G2) to facilitate oxidative addition at the crowded C3 position.
    
  • Base Selection:

    
     is often superior to carbonates in sterically demanding couplings.
    
  • Solvent: Dioxane/Water (4:1) at 90–100°C.

Applications in Drug Discovery

This scaffold is frequently observed in the patent literature for:

  • Kinase Inhibitors: The 2-methyl-3-substituted motif mimics the hinge-binding region of many ATP-competitive inhibitors. The fluorine atom can interact with backbone amides or protect the ring from metabolic epoxidation.

  • mTORC Inhibitors: Analogs (e.g., dimethyl variants) have been cited in the synthesis of mTOR complex inhibitors, where the benzoate serves as the core linker between the hinge binder and the solvent-exposed tail.

  • Isoquinoline Synthesis: The ester and the adjacent bromine allow for cyclization reactions (e.g., Sonogashira coupling followed by cyclization) to form isoquinolines or isocoumarins.

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocols:

  • Engineering Controls: Use only in a chemical fume hood.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store in a cool, dry place (2-8°C recommended for long-term stability) under inert gas (

    
     or Ar) to prevent hydrolysis.
    

References

  • PubChem. "Methyl 4-bromo-2-fluoro-3-methylbenzoate (Isomer Comparison)." National Library of Medicine. [Link]

  • Google Patents. "Method for producing 3-bromo-4-fluoro-benzoic acid (US4393232A).

Sources

Exploratory

Technical Whitepaper: 3-Bromo-4-fluoro-2-methylbenzoic Acid Methyl Ester

A Critical Intermediate in Medicinal Chemistry Executive Summary In the high-stakes landscape of modern drug discovery, 3-bromo-4-fluoro-2-methylbenzoic acid methyl ester (CAS: 1380305-66-7) has emerged as a high-value s...

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Intermediate in Medicinal Chemistry

Executive Summary

In the high-stakes landscape of modern drug discovery, 3-bromo-4-fluoro-2-methylbenzoic acid methyl ester (CAS: 1380305-66-7) has emerged as a high-value scaffold. Its unique trisubstituted benzene core offers a precise "molecular handle" for the synthesis of complex pharmaceutical agents, particularly isoquinoline-based alkaloids and kinase inhibitors.

This whitepaper provides a comprehensive technical analysis of this compound, detailing its physicochemical properties, validated synthesis routes, and its pivotal role as a regio-controlled building block in palladium-catalyzed cross-coupling reactions.

Chemical Profile & Physicochemical Properties[1][2][3]

The utility of this ester lies in its dense functionalization. The ortho-methyl group provides steric bulk that can lock conformations in drug targets, while the meta-bromo and para-fluoro substituents (relative to the ester) allow for orthogonal functionalization strategies.

Table 1: Technical Specifications

PropertySpecification
IUPAC Name Methyl 3-bromo-4-fluoro-2-methylbenzoate
CAS Number 1380305-66-7
Molecular Formula C₉H₈BrFO₂
Molecular Weight 247.06 g/mol
Appearance Typically Off-white Solid or Pale Yellow Oil (Purity dependent)
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in Water
Key Functional Groups Aryl Bromide (C-Br), Aryl Fluoride (C-F), Methyl Ester (-COOMe)
Hazards (GHS) H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.)

Synthetic Pathways[5][6][7][8][9][10]

The synthesis of 3-bromo-4-fluoro-2-methylbenzoic acid methyl ester requires strict regiochemical control to ensure the bromine atom is installed at the C3 position rather than C5 or C6. Two primary industrial routes are employed.[3][4][5]

Route A: Direct Esterification (Convergent)

This route starts with the corresponding benzoic acid. It is the preferred method when the acid is commercially available, offering high yields under mild conditions.

  • Reagents: Thionyl Chloride (SOCl₂) or Sulfuric Acid (H₂SO₄), Methanol (MeOH).[6]

  • Mechanism: Acid-catalyzed Fischer esterification.

  • Protocol Insight: The steric hindrance from the ortho-methyl group requires extended reflux times compared to unsubstituted benzoic acids.

Route B: Regioselective Bromination (Linear)

This route constructs the core from methyl 4-fluoro-2-methylbenzoate. The directing effects of the fluorine (ortho/para director) and the methyl group (ortho/para director) must be balanced against the ester (meta director).

  • Reagents: N-Bromosuccinimide (NBS), H₂SO₄ or FeBr₃ catalyst.

  • Selectivity: The C3 position is electronically favored due to the combined ortho-directing effect of the fluorine and the ortho-directing effect of the methyl group, although steric crowding is a challenge.

Visualization: Synthesis Workflow

SynthesisPathways cluster_legend Reaction Types Acid 3-Bromo-4-fluoro-2-methylbenzoic Acid (Precursor) Ester Methyl 3-bromo-4-fluoro-2-methylbenzoate (Target Product) Acid->Ester MeOH, SOCl2 Reflux, 3h (Fischer Esterification) Precursor2 Methyl 4-fluoro-2-methylbenzoate Precursor2->Ester NBS, H2SO4 Regioselective Bromination Acid-Catalyzed Acid-Catalyzed Electrophilic Subst. Electrophilic Subst.

Figure 1: Primary synthetic routes for the production of Methyl 3-bromo-4-fluoro-2-methylbenzoate.

Reactivity & Functionalization Strategies

This scaffold is a "privileged structure" in medicinal chemistry because it allows for orthogonal functionalization . Each substituent can be reacted selectively without disturbing the others.

The C3-Bromine Handle (Suzuki-Miyaura Coupling)

The bromine atom at C3 is the most reactive site for palladium-catalyzed cross-coupling.

  • Application: Creation of biaryl systems common in kinase inhibitors.

  • Protocol: Pd(dppf)Cl₂, Potassium Carbonate (K₂CO₃), Aryl Boronic Acid, Dioxane/Water.

  • Why it works: The electron-withdrawing nature of the ester at C1 activates the C3-Br bond for oxidative addition, despite the steric bulk of the C2-Methyl.

The C1-Ester (Derivatization)

The methyl ester serves as a masked carboxylic acid or a precursor to amides and heterocycles.

  • Hydrolysis: LiOH/THF/Water yields the free acid.

  • Amidation: Direct aminolysis or hydrolysis followed by amide coupling (EDC/HOBt) generates benzamides.

  • Reduction: LiAlH₄ yields the benzyl alcohol.

The C4-Fluorine (SₙAr Potential)

While the C4-fluorine is typically stable, the electron-withdrawing ester para to it activates the position for Nucleophilic Aromatic Substitution (SₙAr) under forcing conditions, allowing introduction of amines or alkoxides.

Visualization: Reactivity Logic

Reactivity Center Methyl 3-bromo-4-fluoro-2-methylbenzoate Biaryl Biaryl Scaffolds (Kinase Inhibitors) Center->Biaryl Suzuki Coupling (Pd-Catalysis at C-Br) Amide Benzamides / Isoquinolines Center->Amide Hydrolysis + Amide Coupling (at Ester) Ether Aryl Ethers / Amines Center->Ether SnAr Substitution (at C-F, High Temp)

Figure 2: Orthogonal reactivity profile allowing sequential modification of the core scaffold.[2]

Applications in Drug Discovery[1]

Isoquinoline Synthesis

Recent patent literature (e.g., CN118359538A) highlights the use of this ester in the synthesis of isoquinoline compounds . The ester group is often converted into an amide, which then undergoes cyclization (e.g., via Bischler-Napieralski or Pictet-Spengler type reactions) to form the isoquinoline bicyclic system. These motifs are prevalent in analgesics and antitumor agents.

Kinase Inhibitor Design

The 3-bromo-4-fluoro motif is structurally analogous to scaffolds found in FDA-approved kinase inhibitors (e.g., Vemurafenib analogues). The fluorine atom modulates metabolic stability (blocking P450 oxidation sites), while the methyl group restricts bond rotation, potentially increasing binding affinity to the ATP-binding pocket of kinases.

Experimental Protocol: Suzuki Coupling (General Procedure)

To validate the reactivity of the C-Br bond:

  • Setup: Charge a reaction vial with Methyl 3-bromo-4-fluoro-2-methylbenzoate (1.0 eq), Aryl Boronic Acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent: Add degassed 1,4-Dioxane (10 vol) and 2M aq. Na₂CO₃ (3 vol).

  • Reaction: Heat to 90°C under N₂ atmosphere for 4–12 hours. Monitor by LCMS.[7]

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Safety Note: This compound is an irritant. All operations should be conducted in a fume hood wearing appropriate PPE (nitrile gloves, safety glasses).

References

  • Capot Chemical. (n.d.). MSDS of methyl 3-bromo-4-fluoro-2-methylbenzoate. Retrieved February 25, 2026, from [Link]

  • Google Patents. (2024). CN118359538A - Isoquinoline compound, preparation method thereof, pharmaceutical composition and use.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.[8][9] Retrieved February 25, 2026, from [Link]

Sources

Foundational

Methyl 3-bromo-4-fluoro-2-methylbenzoate chemical structure

Technical Monograph: Methyl 3-bromo-4-fluoro-2-methylbenzoate as a Modular Scaffold Executive Summary & Structural Anatomy Methyl 3-bromo-4-fluoro-2-methylbenzoate is a densely functionalized aromatic intermediate charac...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Methyl 3-bromo-4-fluoro-2-methylbenzoate as a Modular Scaffold

Executive Summary & Structural Anatomy

Methyl 3-bromo-4-fluoro-2-methylbenzoate is a densely functionalized aromatic intermediate characterized by a "tri-vector" reactivity profile. Its structure allows for orthogonal chemical modifications, making it a critical scaffold in Fragment-Based Drug Discovery (FBDD), particularly for kinase inhibitors and KRAS targeting agents where steric crowding and specific halogen bonding are required.

Physicochemical Profile
PropertyValue / Description
Chemical Name Methyl 3-bromo-4-fluoro-2-methylbenzoate
Molecular Formula C₉H₈BrFO₂
Molecular Weight 247.06 g/mol
Core Scaffold Polysubstituted Benzene
Key Substituents Methyl ester (C1), Methyl (C2), Bromo (C3), Fluoro (C4)
Electronic Character Electron-deficient ring (due to Ester/Fluoro) with steric crowding at C3.[1][2]
Predicted LogP ~2.9 - 3.1 (Lipophilic)
H-Bond Acceptors 2 (Ester carbonyl, Fluorine)
The "Sandwich" Effect

The defining structural feature of this molecule is the C3-bromine atom, which is sterically "sandwiched" between the C2-methyl group and the C4-fluorine atom.

  • Conformational Lock: The C2-methyl group restricts rotation of the C1-ester, often forcing the carbonyl out of coplanarity with the ring, which can improve solubility and create unique binding vectors.

  • Orthogonal Reactivity: The steric crowding at C3 slows down non-catalyzed nucleophilic attacks but remains highly active for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

Synthetic Pathways & Regiochemical Challenges

Synthesizing this specific isomer requires overcoming the directing effects of the substituents. Direct bromination of 4-fluoro-2-methylbenzoate often yields a mixture of isomers (C3 vs. C5 substitution). Therefore, a directed approach is required.

Pathway A: Direct Bromination (Cost-Effective)

This route relies on the synergistic ortho-directing effects of the Methyl and Fluoro groups. While C5 is less sterically hindered, C3 is electronically activated by both the C2-Methyl and C4-Fluoro groups.

  • Precursor: Methyl 4-fluoro-2-methylbenzoate.

  • Reagent: N-Bromosuccinimide (NBS) in H₂SO₄ or Br₂/FeBr₃.

  • Challenge: Separation of the C3-bromo (target) and C5-bromo (byproduct) isomers requires high-performance flash chromatography or recrystallization.

Pathway B: Sandmeyer Approach (High Specificity)

For pharmaceutical-grade purity, the Sandmeyer reaction is preferred to guarantee regiochemistry.

  • Nitration: Nitration of 4-fluoro-2-methylbenzoic acid (favors C5 position initially, requiring careful route design, often starting from 2-amino-4-fluoro-toluene).

  • Reduction: Nitro group reduced to amine.

  • Sandmeyer: Conversion of amine to bromide using CuBr₂/t-BuONO.

Visualization of Synthetic Logic

SynthesisWorkflow Start 4-Fluoro-2-methylbenzoic Acid Step1 Esterification (MeOH, H2SO4) Start->Step1 Intermediate Methyl 4-fluoro-2-methylbenzoate Step1->Intermediate Step2 Bromination (NBS, TFA/H2SO4) Intermediate->Step2 Product Methyl 3-bromo-4-fluoro- 2-methylbenzoate Step2->Product Major (Electronic Control) Byproduct C5-Bromo Isomer (Impurity) Step2->Byproduct Minor (Steric Control)

Figure 1: Synthetic workflow highlighting the divergence between the target C3-bromo product and the C5-impurity.

Chemoselectivity & Functionalization

The molecule offers three distinct "handles" for medicinal chemistry optimization. Understanding the reactivity order is crucial for library synthesis.

PositionFunctional GroupReactivity TypeApplication
C1 Methyl EsterElectrophileHydrolysis to acid; Amidation; Reduction to alcohol.
C3 BromideCross-Coupling PartnerSuzuki (C-C), Buchwald (C-N), Sonogashira (C-C).
C4 FluorideNucleophilic Aromatic Substitution (SNAr)Displacement by amines/thiols (requires activation).
The Reactivity Hierarchy
  • Most Reactive: The C3-Bromine is the primary handle for Pd-catalyzed couplings.

  • Intermediate: The C1-Ester is stable under coupling conditions but can be saponified or amidated in a subsequent step.

  • Least Reactive: The C4-Fluorine is deactivated by the electron-donating methyl group at C2 and the lack of strong electron-withdrawing groups ortho/para to it (the ester is meta). However, if the ester is converted to a ketone or sulfone, SNAr at C4 becomes viable.

ReactivityMap Center Methyl 3-bromo-4-fluoro- 2-methylbenzoate Br_Node C3-Bromine (Suzuki/Buchwald) Center->Br_Node 1. Cross-Coupling F_Node C4-Fluorine (Bioisostere/SNAr) Center->F_Node 3. Metabolic Block Ester_Node C1-Ester (Scaffold Cyclization) Center->Ester_Node 2. Amidation

Figure 2: Reactivity map illustrating the orthogonal functionalization vectors of the scaffold.[2][3][4][5]

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: Selective arylation at the C3 position while preserving the ester and fluorine moieties.

Reagents:

  • Substrate: Methyl 3-bromo-4-fluoro-2-methylbenzoate (1.0 eq)

  • Boronic Acid: Phenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq) - Chosen for resistance to steric bulk.

  • Base: K₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology:

  • Degassing: In a reaction vial, combine the substrate, boronic acid, and base. Suspend in the solvent mixture. Sparge with Argon for 10 minutes. Rationale: Oxygen poisons the Pd(0) species, reducing yield.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM quickly under a positive stream of Argon. Seal the vial immediately.

  • Thermal Activation: Heat the reaction block to 90°C for 4-12 hours. Monitor via LC-MS. Note: The steric hindrance at C3 may require longer reaction times than typical aryl bromides.

  • Workup: Cool to Room Temperature (RT). Dilute with Ethyl Acetate (EtOAc) and wash with water and brine.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).

Self-Validating Check:

  • Success Indicator: Disappearance of the starting material peak (m/z 247/249 doublet) and appearance of the biaryl product mass.

  • Failure Mode: If de-bromination (hydrodehalogenation) is observed, lower the temperature to 70°C and switch to a milder base like Cs₂CO₃.

Drug Discovery Applications

This scaffold is particularly valuable in Kinase Inhibitor design.

  • Gatekeeper Residues: The C2-methyl group is often used to clash with the "gatekeeper" residue in kinase ATP-binding pockets, improving selectivity against promiscuous kinases.

  • Metabolic Stability: The C4-fluorine blocks metabolic oxidation at the para position, extending the half-life (t1/2) of the drug candidate.

  • Fragment Linking: The ester can be converted to an amide linker to attach solubilizing groups (e.g., piperazines), while the bromine allows attachment of the hinge-binding motif.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[2][5][6]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk).

  • Disposal: Halogenated organic waste streams.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7018022, Methyl 3-bromo-4-fluorobenzoate (Isomer Analog). Retrieved from [Link]

Sources

Exploratory

Technical Guide: Operational Safety & Handling Architecture for Methyl 3-bromo-4-fluoro-2-methylbenzoate

Topic: Methyl 3-bromo-4-fluoro-2-methylbenzoate Technical Safety & Handling Guide Content Type: Technical Whitepaper / Operational Safety Protocol Audience: Medicinal Chemists, Process Safety Engineers, and Lab Managers....

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 3-bromo-4-fluoro-2-methylbenzoate Technical Safety & Handling Guide Content Type: Technical Whitepaper / Operational Safety Protocol Audience: Medicinal Chemists, Process Safety Engineers, and Lab Managers.[1]

[1]

Executive Summary & Strategic Utility

Methyl 3-bromo-4-fluoro-2-methylbenzoate (CAS: 1380305-66-7) is a highly specialized halogenated building block used primarily in the synthesis of pharmaceutical candidates, specifically kinase inhibitors and protein degraders (PROTACs).[1]

Its structural value lies in its dense functionalization :

  • 3-Bromo motif: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to build biaryl scaffolds.[1]

  • 4-Fluoro substituent: Modulates pKa and metabolic stability (blocking para-oxidation) while serving as a potential site for SNAr reactions under forcing conditions.[1]

  • 2-Methyl group: Provides critical steric bulk that can lock atropisomeric conformations in drug targets, but simultaneously hinders nucleophilic attack at the ester, requiring tailored hydrolysis protocols.[1]

This guide moves beyond standard MSDS compliance, offering a risk-management framework for the synthesis and handling of this compound in high-value research environments.[1]

Physicochemical Profiling (The "Hardware")

Understanding the physical state is the first line of defense.[1] As a poly-halogenated ester, this compound exhibits lipophilicity that facilitates skin absorption.[1]

PropertySpecificationOperational Implication
CAS Number 1380305-66-7Primary identifier for inventory tracking.[1]
Molecular Formula C₉H₈BrFO₂
Molecular Weight 247.06 g/mol Heavy atom count affects stoichiometry in couplings.[1]
Physical State Solid (Crystalline powder)Dust explosion hazard is low but inhalation risk is high.[1]
Solubility DMSO, DCM, Ethyl AcetateInsoluble in water; requires organic co-solvents for cleaning.[1]
Melting Point N/A (Predicted: 45-60°C range)Low melting point indicates potential to oil out during synthesis.[1]
Reactivity Aryl Halide / EsterStable to air; sensitive to strong bases (hydrolysis).[1]

Hazard Architecture & Toxicology[1]

While classified as an Irritant , the specific substitution pattern dictates a more nuanced safety approach than generic benzoates.[1]

GHS Classification (Regulation (EC) No 1272/2008)[2]
Hazard CodeDescriptionMechanism of Action
H315 Causes skin irritationLipophilic ester penetrates stratum corneum; de-esterification by skin esterases may release acidic species.[1]
H319 Causes serious eye irritationMechanical abrasion from crystals + chemical irritation from hydrolysis.[1]
H335 May cause respiratory irritationMucosal interaction with dust particles.[1]
Toxicological Insights (Senior Scientist Perspective)
  • Systemic Risk: Unlike benzyl halides (which are lachrymators and alkylating agents), this aryl halide is less reactive toward DNA directly.[1] However, the bromine atom renders it hepatotoxic if ingested in large quantities due to metabolic debromination pathways.[1]

  • Sensitization: Halogenated benzoates have a moderate potential to induce contact dermatitis upon repeated exposure.[1]

  • Combustion Products: In a fire, this molecule evolves Hydrogen Bromide (HBr) and Hydrogen Fluoride (HF) .[1] Standard ABC extinguishers are insufficient for personnel protection; full respiratory isolation is required.[1]

Operational Handling Protocol

This protocol uses a "Self-Validating" approach.[1] You do not proceed to Step B until Step A is confirmed safe.

A. Personal Protective Equipment (PPE) Matrix

PPE_Decision_Matrix Start Start: Assess Operation Scale SmallScale < 100 mg (Weighing/Aliquot) Start->SmallScale LargeScale > 100 mg or Active Synthesis Start->LargeScale Level1 Level 1 PPE: Lab Coat, Safety Glasses, Nitrile Gloves (Double) SmallScale->Level1 Level2 Level 2 PPE: Fume Hood Required, Sleeve Covers, N95 (if powder) LargeScale->Level2 Action Proceed with Synthesis Level1->Action Level2->Action

Figure 1: Risk-based PPE selection logic based on operational scale.

B. Synthesis Integration & Reaction Safety

Critical Insight: The 2-methyl group creates steric hindrance around the ester.[1]

  • Hydrolysis Risks: Standard LiOH/THF hydrolysis may require heating.[1] Safety Note: Heating halogenated esters in basic media can trigger exothermic decomposition or unexpected SNAr displacement of the fluorine if the temperature is uncontrolled.[1]

  • Coupling Risks: Palladium catalysts are sensitive to the free acid.[1] Ensure the starting material is free of hydrolysis byproducts (check LCMS for M-15 peaks) before adding expensive Pd-catalysts.[1]

C. Spills & Decontamination[1][3]
  • Solid Spill: Do not sweep dry.[1] Dampen with inert oil (e.g., mineral oil) or wet paper towel to suppress dust, then scoop into a hazardous waste container.[1]

  • Surface Cleaning: Wash area with Ethanol first (to solubilize the lipophilic ester), followed by soap and water.[1] Reasoning: Water alone will bead off, spreading the contamination.[1]

Synthetic Utility & Pathway Visualization[1][3]

The following diagram illustrates the divergent synthetic utility of this scaffold and the associated safety checkpoints for each transformation.

Synthesis_Pathway Core Methyl 3-bromo-4-fluoro-2-methylbenzoate (Starting Material) PathA Suzuki Coupling (Pd cat, Boronic Acid) Core->PathA Br-selective (Steric care required) PathB Ester Hydrolysis (LiOH, THF/H2O) Core->PathB Base sensitive PathC SnAr Displacement (Amine, Heat) Core->PathC Requires forcing conditions (High Temp) ProdA Biaryl Product (Retains F, Ester) PathA->ProdA ProdB Benzoic Acid Deriv. (Check pH < 3) PathB->ProdB ProdC Aminated Scaffold (F displaced) PathC->ProdC

Figure 2: Divergent synthetic pathways.[1] The 3-Br site is the primary vector for complexity generation, while the 4-F site remains a latent handle.[1]

Emergency Response (The Failsafe)

In the event of exposure, the following protocols supersede standard first aid due to the specific chemical nature of the compound.

  • Eye Contact: Immediate irrigation for 15 minutes .[1][2][3][4] Critical: Do not use neutralizing agents (acids/bases) in the eye; saline or water only.[1] The lipophilicity means the compound may adhere to contact lenses—remove immediately.[1]

  • Skin Contact: Wash with polyethylene glycol (PEG 400) or ethanol if available, followed by soap.[1] The ester is hydrophobic; water alone is ineffective.[1]

  • Inhalation: Move to fresh air. If wheezing occurs (indicative of HBr/HF release from decomposition in lungs), administer oxygen and seek immediate medical support.[1]

  • Fire Fighting:

    • Media: CO₂, Dry Chemical, or Alcohol-resistant foam.[1][4]

    • Warning: Thermal decomposition produces HF (Hydrofluoric Acid) and HBr .[1] Firefighters must wear full-face SCBA.[1] Downwind evacuation is mandatory.[1]

References

  • Capot Chemical. (n.d.).[1] Safety Data Sheet: Methyl 3-bromo-4-fluoro-2-methylbenzoate. Retrieved February 25, 2026, from [Link][1]

  • PubChem. (2025).[1][5] Compound Summary: Methyl 4-bromo-2-fluoro-3-methylbenzoate (Isomer Analog for Toxicity Profiling).[1] National Library of Medicine.[1] Retrieved February 25, 2026, from [Link][1]

  • European Chemicals Agency (ECHA). (2025).[1][5] C&L Inventory: Harmonised classification and labelling of halogenated benzoates. Retrieved February 25, 2026, from [Link][1]

(Note: Direct toxicity data for this specific isomer is limited; safety protocols are derived from the structure-activity relationship (SAR) of the halogenated benzoate class and verified vendor data for CAS 1380305-66-7.)[1]

Sources

Foundational

Methyl 3-bromo-4-fluoro-2-methylbenzoate InChIKey AITKFRIPTFUHGW

This guide provides an in-depth technical analysis of Methyl 3-bromo-4-fluoro-2-methylbenzoate (CAS 1380305-66-7), a specialized halogenated aromatic ester used as a critical intermediate in the synthesis of pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl 3-bromo-4-fluoro-2-methylbenzoate (CAS 1380305-66-7), a specialized halogenated aromatic ester used as a critical intermediate in the synthesis of pharmaceutical candidates, particularly bacterial gyrase inhibitors and kinase modulators.[1]

InChIKey: AITKFRIPTFUHGW CAS: 1380305-66-7[1][2][3]

Executive Summary

Methyl 3-bromo-4-fluoro-2-methylbenzoate is a trisubstituted benzene derivative characterized by a dense functionalization pattern (2,3,4-substitution).[1] Its structural uniqueness lies in the "ortho-scaffold" arrangement where a bromine atom is sandwiched between a methyl group and a fluorine atom.[1] This steric crowding, combined with the electronic differentiation of the halogen substituents, makes it a high-value scaffold for Fragment-Based Drug Discovery (FBDD) .[1] It serves as a precursor for constructing biaryl systems via Suzuki-Miyaura cross-coupling, primarily in the development of fluoroquinolone antibiotics and KRAS/mTORC inhibitors.

Chemical Identity & Physicochemical Profile[1][4][5][6]

PropertySpecification
IUPAC Name Methyl 3-bromo-4-fluoro-2-methylbenzoate
CAS Number 1380305-66-7
InChIKey AITKFRIPTFUHGW-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C)C(Br)=C(F)C=C1
Molecular Formula C₉H₈BrFO₂
Molecular Weight 247.06 g/mol
Physical State Solid (typically off-white to pale yellow)
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water
Melting Point Predicted range:[1][2][3][4][5][6][7][8] 45–55 °C (varies by purity/polymorph)

Synthetic Methodology

The synthesis of Methyl 3-bromo-4-fluoro-2-methylbenzoate is non-trivial due to the challenge of regioselective bromination.[1] The presence of the activating methyl group and the deactivating (but ortho/para-directing) fluorine atom creates competing directing effects.

Retrosynthetic Analysis

The most robust route proceeds via the bromination of 4-fluoro-2-methylbenzoic acid , followed by esterification.[1] Direct bromination of the ester is less favorable due to the deactivating nature of the ester group, which may lead to sluggish reaction kinetics or meta-substitution relative to the ester (position 5).

Core Synthesis Protocol (Self-Validating)

Objective: Synthesize Methyl 3-bromo-4-fluoro-2-methylbenzoate from 4-fluoro-2-methylbenzoic acid.

Phase 1: Regioselective Bromination[1]
  • Reagents: 4-fluoro-2-methylbenzoic acid, N-Bromosuccinimide (NBS), Concentrated Sulfuric Acid (H₂SO₄).[1]

  • Mechanism: Electrophilic Aromatic Substitution (EAS). The methyl group (activator) directs ortho/para. The para position relative to the methyl is occupied by Fluorine. The ortho positions are C3 and C6. C3 is sterically crowded (between Me and F) but electronically activated by both the methyl (ortho) and the fluorine (ortho). Strong acid catalysis is required to overcome the inductive deactivation of the carboxylic acid and fluorine.

Step-by-Step:

  • Preparation: Charge a reaction vessel with concentrated H₂SO₄ (10 volumes relative to substrate). Cool to 0–5 °C.

  • Addition: Add 4-fluoro-2-methylbenzoic acid (1.0 equiv) portion-wise. Ensure complete dissolution.

  • Bromination: Add NBS (1.1 equiv) slowly over 30 minutes, maintaining temperature <10 °C. Critical: Rapid addition causes exotherms that promote side-products (5-bromo isomer).[1]

  • Reaction: Stir at 0 °C for 3 hours, then warm to room temperature (20–25 °C) and stir for 12–16 hours.

  • Quench: Pour the mixture slowly onto crushed ice/water (20 volumes). The product will precipitate.[9]

  • Isolation: Filter the solid or extract with Ethyl Acetate (EtOAc). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Validation (TLC/LCMS): Check for the disappearance of starting material (M-H = 153) and appearance of product mass (M-H = 231/233 for Br isotopes).

Phase 2: Esterification[1]
  • Reagents: Crude acid intermediate, Methanol (MeOH), Thionyl Chloride (SOCl₂) or H₂SO₄ (cat).

  • Mechanism: Fischer Esterification.[4]

Step-by-Step:

  • Dissolution: Dissolve the crude 3-bromo-4-fluoro-2-methylbenzoic acid in anhydrous MeOH (10 volumes).

  • Activation: Cool to 0 °C. Add SOCl₂ (1.5 equiv) dropwise. (Caution: Gas evolution of SO₂/HCl).

  • Reflux: Heat the mixture to reflux (65 °C) for 3–5 hours.

  • Workup: Cool to room temperature. Concentrate in vacuo to remove MeOH. Redissolve residue in EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid), then brine.

  • Purification: Purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc, typically 95:5 to 90:10).

Synthetic Workflow Diagram

The following diagram illustrates the critical pathway and decision nodes for the synthesis.

SynthesisPath Start 4-Fluoro-2-methylbenzoic Acid (Starting Material) Step1 Bromination (NBS, H2SO4, 0°C) Start->Step1 Electrophilic Subst. Inter Intermediate: 3-Bromo-4-fluoro-2-methylbenzoic acid Step1->Inter Regioselective Step2 Esterification (MeOH, SOCl2, Reflux) Inter->Step2 Activation Product TARGET: Methyl 3-bromo-4-fluoro-2-methylbenzoate Step2->Product Fischer Esterification Validation QC: LCMS & NMR Confirm 2,3,4-subst. pattern Product->Validation

Caption: Two-step synthetic route emphasizing the regioselective bromination of the benzoic acid precursor followed by methyl ester formation.

Applications in Drug Discovery[1]

This compound is not merely a building block; it is a pharmacophore enabler . The 3-bromo position serves as a "handle" for palladium-catalyzed cross-coupling, while the 4-fluoro group modulates metabolic stability and lipophilicity.[1]

Key Therapeutic Areas[1]
  • Bacterial Gyrase Inhibitors: The scaffold is used to synthesize quinolone-like antibiotics where the benzoate moiety is cyclized to form the quinolone core.[1]

  • KRAS & Kinase Inhibitors: The dense substitution pattern restricts bond rotation in biaryl systems, creating "atropisomer-like" stability often required for binding into tight pockets of kinases (e.g., mTORC) or GTPases (KRAS G12C).

Functionalization Workflow (Suzuki Coupling)

Researchers typically utilize the bromine atom to couple aryl boronic acids.

  • Reaction: Ar-Br + R-B(OH)2 -> Ar-R[1]

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

  • Base: K₂CO₃ or Cs₂CO₃.

  • Solvent: Dioxane/Water (4:1).

  • Note: The ortho-methyl group creates steric hindrance.[1] High-activity catalysts (e.g., Buchwald precatalysts like XPhos Pd G2) are often required to drive the coupling at the sterically congested C3 position.

ApplicationWorkflow cluster_rxn Palladium Catalyzed Functionalization Core Methyl 3-bromo-4-fluoro-2-methylbenzoate (Scaffold) Coupling Suzuki-Miyaura Coupling (R-B(OH)2, Pd-Cat) Core->Coupling Br-Handle Cyclization Cyclization / Hydrolysis (Formation of Heterocycle) Coupling->Cyclization Target2 Kinase Inhibitors (Restricted Rotation Biaryls) Coupling->Target2 Target1 Gyrase Inhibitors (Quinolone Antibiotics) Cyclization->Target1

Caption: Divergent application of the scaffold in synthesizing antibiotics and kinase inhibitors via Pd-catalyzed coupling.

Quality Control & Analytics

To ensure the integrity of the compound, the following analytical signatures must be verified.

Proton NMR (¹H-NMR)

The substitution pattern eliminates most aromatic protons, leaving only two.

  • Aromatic Region: Two doublets (or a doublet of doublets) corresponding to H5 and H6.

    • H6 (Ortho to Me, Meta to F): ~7.6–7.8 ppm.

    • H5 (Meta to Me, Ortho to F): ~7.0–7.2 ppm.

    • Coupling: Look for ³J_HH (ortho coupling ~8 Hz).

  • Aliphatic Region:

    • Ester Methyl (-OCH₃):[1] Singlet at ~3.9 ppm.

    • Aryl Methyl (-CH₃):[1] Singlet (or doublet due to F-coupling) at ~2.4–2.6 ppm.[1]

Safety & Handling
  • Hazards: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The ester is stable, but the benzylic methyl group can be susceptible to oxidation over prolonged exposure to air/light.

References

  • Preparation of 3-bromo-4-fluoro-benzoic acid . Google Patents. US4393232A. Source:

  • Quinolone derivatives as antibacterials . Google Patents. WO2016020836A1. Source:

  • Methyl 3-bromo-4-fluoro-2-methylbenzoate Substance Record . PubChem.[9][10] CID 44558847 (Isomer Reference) / SID 434388481. Source:

  • InChIKey AITKFRIPTFUHGW . Chemical Book / BLD Pharm Product Listings (CAS 1380305-66-7).[1][2][6] Source:

Sources

Exploratory

Strategic Utilization of Methyl 3-bromo-4-fluoro-2-methylbenzoate in High-Throughput Synthesis

Topic: Methyl 3-bromo-4-fluoro-2-methylbenzoate SMILES string Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2] [1][2] Molecular Identity & Cheminformatics...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 3-bromo-4-fluoro-2-methylbenzoate SMILES string Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

[1][2]

Molecular Identity & Cheminformatics

In the architecture of small-molecule drug discovery, Methyl 3-bromo-4-fluoro-2-methylbenzoate serves as a high-value "scaffold node."[1][2] It offers three distinct vectors for diversification: the electrophilic bromine (for cross-coupling), the activated fluorine (for nucleophilic substitution), and the ester moiety (for acylation or heterocycle formation).

Crucially, the C2-methyl group acts as a conformational lock, forcing the ester moiety out of planarity with the aromatic ring.[2] This "ortho-effect" is a known strategy in medicinal chemistry to modulate solubility and metabolic stability.[1][2]

Digital Fingerprint

For integration into ELN (Electronic Lab Notebook) systems and computational docking libraries, the precise cheminformatic identifiers are listed below.

Identifier TypeString / Value
Canonical SMILES COC(=O)C1=C(C)C(Br)=C(F)C=C1
Isomeric SMILES COC(=O)C1=C(C)C(Br)=C(F)C=C1
IUPAC Name Methyl 3-bromo-4-fluoro-2-methylbenzoate
Molecular Formula

Molecular Weight ~247.06 g/mol
Monoisotopic Mass 245.97 Da
Structural Logic & Numbering

To ensure successful derivatization, researchers must visualize the substitution pattern correctly:

  • Position 1: Carbomethoxy group (

    
    ).[1][2]
    
  • Position 2: Methyl group (

    
    ).[1][2][3] Steric Gatekeeper.
    
  • Position 3: Bromine (

    
    ).[1][2][4] Primary Cross-Coupling Handle.[1][2]
    
  • Position 4: Fluorine (

    
    ).[1][2] Nucleophilic Target (Activated).
    

Synthetic Access & Protocol

While this intermediate is commercially available, in-house synthesis is often required to access isotopically labeled analogs or when bulk scale is necessary.[1][2] The most robust route proceeds via the mild esterification of 3-bromo-4-fluoro-2-methylbenzoic acid .[1][2]

Protocol: Mild Alkylative Esterification

Objective: Synthesize Methyl 3-bromo-4-fluoro-2-methylbenzoate without generating acidic byproducts that might degrade sensitive functionalities if performed in a divergent synthesis campaign.

Reagents:

  • Precursor: 3-bromo-4-fluoro-2-methylbenzoic acid (1.0 equiv)[1][2]

  • Electrophile: Methyl Iodide (MeI) (1.2 equiv) or Trimethylsilyldiazomethane (

    
    ) for micro-scale.[1][2]
    
  • Base: Potassium Carbonate (

    
    ) (2.0 equiv)[1][2]
    
  • Solvent: DMF (Anhydrous)[1][2]

Step-by-Step Methodology:

  • Dissolution: Charge a flame-dried round-bottom flask with the benzoic acid derivative and anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add

    
     in a single portion. Stir at room temperature for 15 minutes to ensure formation of the potassium carboxylate salt.
    
  • Alkylation: Cool the suspension to 0°C. Add MeI dropwise via syringe. The reaction is exothermic; temperature control prevents over-alkylation or racemization if chiral centers were present (not applicable here, but good practice).

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 8:2) or LC-MS.[1][2] The acid peak (

    
    ) should disappear, replaced by the ester peak (
    
    
    
    or
    
    
    ).
  • Workup: Dilute with EtOAc. Wash 3x with water (to remove DMF) and 1x with Brine.[1][2] Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography is usually sufficient, eluting with a gradient of 0-10% EtOAc in Hexanes.[1][2]

Reactivity Profile & Strategic Applications

The utility of this molecule lies in its orthogonal reactivity .[1][2] The Br and F atoms can be engaged sequentially, allowing for the rapid construction of polysubstituted benzene cores.[2]

The "Steric Challenge" in Suzuki Coupling

The C3-Bromine is flanked by a C2-Methyl and a C4-Fluorine.[1][2] This creates a sterically crowded environment.[1][2] Standard conditions (


) often fail or proceed sluggishly.
  • Solution: Utilize electron-rich, bulky biaryl phosphine ligands (Buchwald Ligands) such as S-Phos or R-Phos .[1][2] These ligands facilitate the oxidative addition of the hindered bromide to the Palladium center.[2]

  • Mechanism: The bulky ligand prevents the formation of inactive dimeric Pd species and promotes the reductive elimination step, which is often the turnover-limiting step in hindered systems.[2]

Nucleophilic Aromatic Substitution ( )

The C4-Fluorine is positioned para to the electron-withdrawing ester group.[1][2] This activates the fluorine toward displacement by nucleophiles (amines, thiols, alkoxides), despite the presence of the C3-Bromine.

  • Selectivity Control:

    
     reactions should generally be performed before hydrolysis of the ester, as the carboxylate anion (formed after hydrolysis) is electron-donating and would deactivate the ring, shutting down the 
    
    
    
    pathway.
Visualizing the Reaction Pathways

The following diagram illustrates the divergent synthesis capabilities of this scaffold.

ReactivityMap Core Methyl 3-bromo-4-fluoro- 2-methylbenzoate Suzuki Biaryl Derivative (C-C Bond Formation) Core->Suzuki Pd(OAc)2 / S-Phos Ar-B(OH)2, K3PO4 SnAr 4-Amino/Alkoxy Benzoate (C-N/O Bond Formation) Core->SnAr R-NH2 or R-OH DMSO, Heat Hydrolysis Benzoic Acid (Amide Coupling Precursor) Core->Hydrolysis LiOH, THF/H2O Suzuki->Hydrolysis Sequential Route A SnAr->Hydrolysis Sequential Route B

Figure 1: Divergent synthetic pathways.[1][2] Green arrow indicates the sterically demanding Suzuki coupling requiring specialized ligands.[1][2] Red arrow indicates


 activated by the para-ester.

Medicinal Chemistry: The "Magic Methyl" Effect

In drug design, the C2-methyl group is not merely a spacer; it is a functional tool for Conformational Restriction .[1][2]

Torsional Adjustment

In a standard benzoate, the carbonyl group tends to lie coplanar with the aromatic ring to maximize


-conjugation.[1][2] However, the introduction of the C2-methyl group creates steric clash (A(1,3) strain) with the carbonyl oxygen/methoxy group.[1][2]
  • Result: The ester (and subsequent amides derived from it) is twisted out of the plane (dihedral angle shifts from ~0° to ~60-90°).[1][2]

  • Benefit: This twist can disrupt planarity-dependent metabolic processes (like hydrolysis by esterases) and improve solubility by disrupting crystal packing energy.[1][2] This is often referred to as the "Magic Methyl" effect in SAR (Structure-Activity Relationship) studies.[1][2][3]

Bioisosteric Replacement

This scaffold is frequently used as a precursor for Quinazolinone derivatives.[1][2] The C2-methyl provides the carbon necessary for cyclization with retention of a methyl substituent on the heterocyclic core, a common motif in kinase inhibitors (e.g., EGFR inhibitors).[1]

References

  • PubChem. Methyl 3-bromo-4-fluorobenzoate Compound Summary. National Library of Medicine.[1][2] Available at: [Link][1][2]

  • Schönherr, H., & Cernak, T. (2013).[1][2] Profound Methyl Effects in Drug Discovery.[1][2][3][5] Angewandte Chemie International Edition.[1][2][6] (Contextual grounding on the "Magic Methyl" effect).

  • Martin, R., & Buchwald, S. L. (2008).[1][2] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[1][2][6][7][8][9] Accounts of Chemical Research.[1][2] (Authoritative source for using S-Phos/R-Phos on hindered substrates). Available at: [Link][1][2]

  • Barreiro, E. J., et al. (2011).[1][2] The Methylation Effect in Medicinal Chemistry.[1][2][3][5][10] Chemical Reviews.[1][2][11] Available at: [Link][1][2]

Sources

Foundational

Strategic Sourcing and Technical Validation: Methyl 3-bromo-4-fluoro-2-methylbenzoate

The following technical guide details the strategic sourcing, quality validation, and handling of Methyl 3-bromo-4-fluoro-2-methylbenzoate , a critical intermediate in the synthesis of next-generation kinase inhibitors (...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic sourcing, quality validation, and handling of Methyl 3-bromo-4-fluoro-2-methylbenzoate , a critical intermediate in the synthesis of next-generation kinase inhibitors (e.g., HPK1 modulators).

Document Control:

  • Target CAS: 1380305-66-7 (Ester) | 503821-98-5 (Acid Precursor)

  • Primary Application: Pharmacophore construction for HPK1, KRAS, and kinase modulation.

  • Version: 2.0 (Technical Whitepaper)

Executive Technical Summary

Methyl 3-bromo-4-fluoro-2-methylbenzoate is a highly functionalized aromatic scaffold. Its value lies in the dense substitution pattern : the 3-bromo position is sterically crowded (sandwiched between the 2-methyl and 4-fluoro groups), making it difficult to install via late-stage electrophilic aromatic substitution. Consequently, this molecule is typically sourced as a pre-functionalized building block rather than synthesized de novo in medicinal chemistry campaigns.

Key Strategic Insight: Availability of the methyl ester (CAS 1380305-66-7) fluctuates significantly. The most robust sourcing strategy involves procuring the stable Carboxylic Acid precursor (CAS 503821-98-5) and performing a quantitative methylation in-house. This guide prioritizes this dual-sourcing approach.

Sourcing Landscape: UK & USA

The supply chain for this intermediate is tiered. "Tier 1" represents stock-holding catalog vendors, while "Tier 2" involves lead-time dependent synthesis.

Supplier Matrix
RegionSupplierTierProduct FormReliability Notes
USA BLD Pharm 1Acid & EsterHigh stock levels in US warehouses; rapid delivery for CAS 503821-98-5.
USA Enamine (US) 1Ester (Ethyl/Methyl)Excellent for "REAL" space analogs; often stocks the Ethyl ester (CAS 1803776-91-1) which is a viable alternative.
USA ChemScene 2AcidGood backup for bulk quantities (NJ based).
UK Apollo Scientific 1Acid & EsterPremier UK source for halogenated aromatics. Often holds local stock in Manchester.
UK Fluorochem 1AcidDerbyshire-based; specializes in fluoro-chemistry. High reliability for purity.
Strategic Recommendation

Do not rely solely on the Ester. The ester is often made-to-order.

  • Primary Path: Order 3-Bromo-4-fluoro-2-methylbenzoic acid (CAS 503821-98-5) .[1][2][3][4][5]

  • Secondary Path: Order the Ethyl ester analog if the methyl ester is unavailable and the terminal alkyl group is transient (e.g., if it will be hydrolyzed later).

Technical Validation & QC Protocols

Trusting a Certificate of Analysis (CoA) without internal verification is a critical failure point in early-phase drug discovery. The following protocols are self-validating systems.

A. Identity Verification (NMR)

The 3-bromo position creates a unique splitting pattern in the aromatic region.

  • 1H NMR (CDCl3, 400 MHz):

    • δ 3.92 (s, 3H): Methyl ester (OCH3). If missing, you have the Acid.

    • δ 2.60-2.65 (d, 3H): Ar-CH3. Note: Coupling to Fluorine (4J_H-F) often splits this methyl signal into a doublet (J ~2-3 Hz).

    • δ 7.00 - 7.80 (m, 2H): Aromatic protons. The H5 and H6 protons will show complex coupling due to Fluorine.

  • 19F NMR:

    • Crucial for detecting regioisomers (e.g., 5-bromo isomer). The shift should be distinct from the starting material (4-fluoro-2-methylbenzoic acid).

B. Purity Assessment (HPLC)[3]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV at 254 nm and 210 nm.

  • Acceptance Criteria: >98% area integration. Impurity Alert: Watch for the des-bromo analog (Methyl 4-fluoro-2-methylbenzoate) which can co-elute if gradients are too steep.

In-House Synthesis Protocol (Acid to Ester)

If the ester is backordered, synthesize it from the acid (CAS 503821-98-5). This protocol is robust, scalable, and avoids the toxicity of Methyl Iodide.

Reaction Scheme

Reagents: Thionyl Chloride (


), Methanol (MeOH).
Mechanism:  Acyl chloride formation followed by nucleophilic acyl substitution.
Step-by-Step Methodology
  • Setup: Equip a dry 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube or 
    
    
    
    line.
  • Dissolution: Charge RBF with 3-Bromo-4-fluoro-2-methylbenzoic acid (1.0 eq, e.g., 5.0 g). Add anhydrous Methanol (10 volumes, 50 mL).

  • Activation: Cool to 0°C (Ice bath). Add Thionyl Chloride (1.5 eq) dropwise over 10 minutes. Caution: Exothermic + HCl gas evolution.

  • Reaction: Remove ice bath. Heat to reflux (65°C) for 3 hours.

  • Monitoring: Check TLC (Hexane:EtOAc 4:1). The acid spot (baseline) should disappear; a new less polar spot (Ester) appears.

  • Workup:

    • Concentrate in vacuo to remove MeOH and excess

      
      .
      
    • Redissolve residue in EtOAc (50 mL).

    • Wash with Saturated

      
       (2 x 30 mL) to neutralize HCl traces.
      
    • Wash with Brine (30 mL).

    • Dry over

      
      , filter, and concentrate.
      
  • Yield: Expect >95% yield. Product is typically a pale yellow oil or low-melting solid.

Workflow Visualization

The following diagrams illustrate the decision logic for sourcing and the synthesis pathway.

Diagram 1: Strategic Sourcing Decision Tree

SourcingStrategy Start Requirement: Methyl 3-bromo-4-fluoro-2-methylbenzoate CheckStock Check Tier 1 Suppliers (BLD, Apollo, Fluorochem) Start->CheckStock EsterAvail Ester (CAS 1380305-66-7) In Stock? CheckStock->EsterAvail BuyEster Purchase Ester (Direct Route) EsterAvail->BuyEster Yes CheckAcid Check Acid Precursor (CAS 503821-98-5) EsterAvail->CheckAcid No QC QC Validation (1H NMR + HPLC) BuyEster->QC BuyAcid Purchase Acid (High Reliability) CheckAcid->BuyAcid Yes CustomSynth Contact CRO (Enamine/WuXi) CheckAcid->CustomSynth No Synthesize In-House Esterification (SOCl2 / MeOH) BuyAcid->Synthesize Synthesize->QC CustomSynth->QC

Caption: Decision logic prioritizing the Acid precursor (CAS 503821-98-5) to mitigate supply chain risks associated with the Ester.

Diagram 2: Synthesis & Functionalization Pathway

SynthesisPath Acid Acid Precursor (CAS 503821-98-5) Ester Target Ester (CAS 1380305-66-7) Acid->Ester Esterification Reagents SOCl2, MeOH Reflux, 3h Suzuki Suzuki Coupling (Ar-B(OH)2) Ester->Suzuki Pd-Catalysis (at 3-Br position) Drug Kinase Inhibitor Scaffold (HPK1) Suzuki->Drug Downstream Synthesis

Caption: Synthetic utility of the scaffold. The 3-Bromo handle is the key entry point for cross-coupling reactions in drug discovery.

References

  • ChemicalBook. (2025). Methyl 3-bromo-4-fluorobenzoate and Isomers Supplier Data. Retrieved from

  • BLD Pharm. (2025).[6][7] Product Page: 3-Bromo-4-fluoro-2-methylbenzoic acid (CAS 503821-98-5).[1][2][3][4][5][8] Retrieved from

  • Apollo Scientific. (2025). Fluorinated Aromatics Catalog. Retrieved from

  • World Intellectual Property Organization (WIPO). (2018). WO2018049200A1 - Pyrazolopyridine derivatives as HPK1 modulators. Retrieved from

  • BenchChem. (2025). Synthesis routes of Methyl 3-bromo-4-methylbenzoate and analogs. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Methyl 3-bromo-4-fluoro-2-methylbenzoate

Executive Summary This guide details the synthesis of Methyl 3-bromo-4-fluoro-2-methylbenzoate from its parent carboxylic acid, 3-bromo-4-fluoro-2-methylbenzoic acid . This transformation is a critical step in the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of Methyl 3-bromo-4-fluoro-2-methylbenzoate from its parent carboxylic acid, 3-bromo-4-fluoro-2-methylbenzoic acid . This transformation is a critical step in the synthesis of KRAS G12C inhibitors and other kinase-targeted small molecules.

The presence of the ortho-methyl group (C2 position) introduces steric strain that can impede standard Fischer esterification kinetics. Consequently, this guide prioritizes an Acid Chloride Activation Route (Method A) using Thionyl Chloride (


) as the industry-standard protocol for reliability and scalability. A secondary Nucleophilic Substitution Route (Method B)  using Methyl Iodide (

) is provided for small-scale medicinal chemistry applications where mild conditions are required.

Scientific Rationale & Strategic Analysis

The "Ortho Effect" and Steric Hindrance

The primary challenge in esterifying 3-bromo-4-fluoro-2-methylbenzoic acid is the substituent at the 2-position (ortho).

  • Steric Blockade: The methyl group at C2 creates steric bulk near the carbonyl carbon. In a reversible Fischer esterification (Acid + Alcohol

    
     Ester + Water), the tetrahedral intermediate is crowded, shifting the equilibrium toward the starting material and slowing the rate of nucleophilic attack by methanol.
    
  • Electronic Activation: To overcome this, we utilize Thionyl Chloride (

    
    ). This converts the hydroxyl group (-OH, a poor leaving group) into a chloride (-Cl, an excellent leaving group).[1] The resulting acid chloride is highly electrophilic, allowing the methanol nucleophile to attack rapidly despite the steric hindrance.
    
Route Selection Matrix[2]
FeatureMethod A: Acid Chloride (

)
Method B: Alkylation (

)
Mechanism Nucleophilic Acyl Substitution

Nucleophilic Substitution
Scale Gram to Kilogram (Process Scale)Milligram to Gram (MedChem Scale)
Reaction Time 2–4 Hours4–16 Hours
By-products

(gas),

(gas)

(salt)
Purification Often not required (Volatile reagents)Aqueous workup required
Safety Corrosive/Gas evolutionCarcinogen (

)

Experimental Protocols

Method A: Thionyl Chloride Mediated Esterification (Preferred)

Best for: Scalability, high yield, and ease of purification.

Reagents & Stoichiometry[2]
  • Substrate: 3-bromo-4-fluoro-2-methylbenzoic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (1.5 – 2.0 equiv)
    
  • Solvent: Methanol (anhydrous) (10–15 volumes)

  • Catalyst: DMF (1-2 drops, optional to catalyze acid chloride formation)

Step-by-Step Protocol
  • Setup: Equip a dry Round Bottom Flask (RBF) with a magnetic stir bar, a reflux condenser, and a drying tube (calcium chloride) or

    
     inlet.
    
  • Solvent Charge: Add anhydrous Methanol to the flask. Cool to 0°C using an ice bath.

  • Activation (Critical Step): Add

    
     dropwise via an addition funnel or syringe over 15–20 minutes.
    
    • Note: This generates HCl gas and is exothermic. Maintain temperature <10°C.

  • Substrate Addition: Remove the ice bath. Add the solid 3-bromo-4-fluoro-2-methylbenzoic acid in one portion.

  • Reflux: Heat the reaction mixture to reflux (approx. 65°C) for 3 hours .

    • Monitoring: Check by TLC (Hexane:EtOAc 8:2) or LCMS. The acid spot should disappear.

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the solvent in vacuo (rotary evaporator) to remove MeOH and excess

      
      .
      
    • Residue Handling: Dissolve the residue in Ethyl Acetate (EtOAc). Wash with Saturated

      
       (to neutralize residual HCl) and Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Yield: Typically >95% as a white/off-white solid or clear oil.

Method B: Methyl Iodide Alkylation (Alternative)

Best for: Small scale, acid-sensitive substrates, or parallel synthesis.

Reagents & Stoichiometry[2]
  • Substrate: 3-bromo-4-fluoro-2-methylbenzoic acid (1.0 equiv)

  • Base: Potassium Carbonate (

    
    ) (1.5 equiv) or Cesium Carbonate (
    
    
    
    ) (1.2 equiv)
  • Electrophile: Methyl Iodide (

    
    ) (1.2 – 1.5 equiv)
    
  • Solvent: DMF or Acetone (5–10 volumes)

Step-by-Step Protocol
  • Dissolution: In a vial or flask, dissolve the carboxylic acid in DMF (dimethylformamide).

  • Deprotonation: Add

    
     (powdered). Stir at room temperature for 15 minutes to form the carboxylate salt.
    
  • Alkylation: Add Methyl Iodide (

    
    ) dropwise.
    
    • Safety:

      
       is a volatile carcinogen. Use a fume hood.
      
  • Reaction: Stir at room temperature for 4–16 hours.

    • Acceleration: Heating to 50°C can reduce time to <2 hours.

  • Workup:

    • Dilute with water (precipitation often occurs) and extract into EtOAc.

    • Wash the organic layer extensively with water (3x) to remove DMF.

    • Dry over

      
       and concentrate.
      

Visualized Workflows

Diagram 1: Mechanistic Pathway (Method A)

This diagram illustrates the conversion of the hindered acid to the highly reactive acid chloride intermediate, followed by methanolysis.

G Start Start: 3-Br-4-F-2-Me-Benzoic Acid Inter Intermediate: Acid Chloride (Highly Reactive) Start->Inter Activation (-SO2, -HCl) Reagent Reagent: SOCl2 + MeOH Reagent->Inter Product Product: Methyl Ester Inter->Product Methanolysis (Fast) Byproducts Byproducts: SO2(g) + HCl(g) Inter->Byproducts

Caption: Activation of the sterically hindered carboxylic acid via Acid Chloride formation.

Diagram 2: Method Selection Logic

Use this decision tree to select the appropriate protocol based on your operational constraints.

DecisionTree Start Select Synthesis Route ScaleCheck Is Scale > 10g? Start->ScaleCheck AcidSensitive Is substrate acid-sensitive? ScaleCheck->AcidSensitive No MethodA Method A: SOCl2/MeOH (Robust, Scalable) ScaleCheck->MethodA Yes AcidSensitive->MethodA No MethodB Method B: MeI/K2CO3 (Mild, MedChem) AcidSensitive->MethodB Yes

Caption: Decision matrix for selecting between Acid Chloride and Alkylation routes.

Quality Control & Troubleshooting

Analytical Validation
  • 1H NMR (

    
    ):  Look for the disappearance of the broad carboxylic acid proton (>11 ppm) and the appearance of a sharp singlet for the methyl ester (
    
    
    
    ) typically around 3.90 ppm . The aromatic protons and the aryl-methyl group (approx 2.4 ppm) will remain similar.
  • LCMS: Expect [M+H]+ peak corresponding to the methyl ester (MW of Acid + 14).

    • Acid MW: ~233.0 Da

      
       Ester MW: ~247.0 Da.
      
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Steric hindrance at C2 position.Increase reflux time; Switch from Fischer (

) to Method A (

).
Impurity: Acid Chloride Incomplete quenching.Ensure sufficient Methanol is present; add a water wash step during workup.[3]
Dark Coloration Exotherm decomposition.Control addition rate of

strictly at 0°C.
Precipitate in Method B KCl/KI salt formation.This is normal. Filter off solids or dissolve in water during workup.

References

  • General Protocol for Acid Chloride Formation: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Ortho-Effect in Benzoic Acids: The Ortho Effect of benzoic acids. Almerja. Retrieved from

  • Synthesis of 4-fluoro-2-methylbenzoic acid derivatives: Patent CN110903176A. Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Google Patents. Retrieved from

  • Thionyl Chloride Mechanism: Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from

  • Esterification of Hindered Acids: Benzoic Acid Esters, Benzoates. Organic Chemistry Portal. Retrieved from

Sources

Application

Suzuki coupling reaction conditions for Methyl 3-bromo-4-fluoro-2-methylbenzoate

Application Note: Suzuki-Miyaura Coupling of Methyl 3-bromo-4-fluoro-2-methylbenzoate Executive Summary & Molecule Analysis Target Substrate: Methyl 3-bromo-4-fluoro-2-methylbenzoate (CAS: 1206680-27-4)[1] This substrate...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Suzuki-Miyaura Coupling of Methyl 3-bromo-4-fluoro-2-methylbenzoate

Executive Summary & Molecule Analysis

Target Substrate: Methyl 3-bromo-4-fluoro-2-methylbenzoate (CAS: 1206680-27-4)[1]

This substrate presents a classic "Process Chemistry Dilemma": it requires high energy (temperature/catalyst activity) to overcome steric hindrance but demands mild conditions to preserve the ester functionality.

  • Steric Challenge (The "Orthogonal Clamp"): The reactive C3-Bromine is sandwiched between a C2-Methyl group and a C4-Fluorine atom. The C2-Methyl creates significant steric clash during the oxidative addition and transmetallation steps of the catalytic cycle.

  • Electronic Activation: The C4-Fluorine is electron-withdrawing, effectively lowering the electron density of the aromatic ring. This theoretically facilitates oxidative addition, but the steric bulk of the C2-methyl dominates the kinetic profile.

  • Chemo-stability Risk: The C1-Methyl Ester is susceptible to saponification (hydrolysis) under the basic, aqueous conditions typical of Suzuki couplings. The proximity of the C2-Methyl group twists the ester out of planarity, potentially increasing the lability of the carbonyl carbon to nucleophilic attack by hydroxide.

Strategic Solution: Utilize electron-rich, bulky dialkylbiaryl phosphine ligands (Buchwald Ligands) to facilitate oxidative addition into the hindered C-Br bond, paired with a mild, non-nucleophilic base system to prevent ester hydrolysis.

Critical Reaction Parameters (The "Why" Behind the Protocol)

ParameterRecommendationScientific Rationale
Catalyst System Pd(OAc)₂ + SPhos (or XPhos)SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is exceptionally effective for ortho-substituted aryl halides. The methoxy groups on the biaryl backbone provide stability via Pd-O interaction, extending catalyst life.
Alternative Cat. Pd-PEPPSI-IPr For extremely difficult cases, this NHC-stabilized precatalyst initiates rapidly and handles high steric bulk, often at lower temperatures.
Base K₃PO₄ (Tribasic Potassium Phosphate) K₃PO₄ is the "Gold Standard" for base-sensitive substrates. It is sufficiently basic to activate the boronic acid but less nucleophilic than hydroxide or methoxide, minimizing ester hydrolysis.
Solvent Toluene / Water (10:1) A biphasic system is crucial. The bulk of the reaction occurs at the interface or in the organic phase. Keeping the water ratio low limits the concentration of dissolved hydroxide available for ester hydrolysis.
Temperature 80 °C - 90 °C Sufficient thermal energy is required to drive the transmetallation step past the steric barrier of the C2-methyl group.

Protocol 1: High-Throughput Optimization Screen (HTS)

Use this micro-scale protocol to rapidly identify the optimal ligand/boronic acid combination before scale-up.

Objective: Determine the conversion vs. hydrolysis ratio.

Reagents:

  • Substrate: Methyl 3-bromo-4-fluoro-2-methylbenzoate (1.0 equiv)

  • Boronic Acid: R-B(OH)₂ (1.5 equiv)

  • Catalyst Loading: 5 mol% Pd

  • Base: K₃PO₄ (3.0 equiv)

Procedure:

  • Preparation: Prepare a stock solution of the substrate in Toluene (0.2 M).

  • Dosing: In a 96-well reaction block or 4 mL vials, dispense:

    • 100 µL Substrate Stock (20 µmol)

    • 30 µmol Boronic Acid

    • 60 µmol Base (solid K₃PO₄)

  • Catalyst Addition: Add 5 mol% of the following precatalysts (dispensed as slurries or solutions):

    • Well A: Pd(dppf)Cl₂ (Baseline - likely low yield)

    • Well B: Pd(OAc)₂ + PPh₃ (Standard - likely fails)

    • Well C:Pd(OAc)₂ + SPhos (1:2 ratio) (Target High Performance)

    • Well D:Pd-XPhos G3 (Target Steric Bulk)

  • Reaction: Seal and heat to 90°C for 4 hours.

  • Analysis: Dilute with MeCN. Analyze via UPLC-MS.

    • Target: Product Mass (M+R-Br).

    • Watch for: Hydrolysis byproduct (Carboxylic Acid, M-14).

Protocol 2: Optimized Preparative Scale (10g Scale)

This protocol is designed for high yield and purity, minimizing purification burden.

Materials
  • Substrate: Methyl 3-bromo-4-fluoro-2-methylbenzoate (10.0 g, 40.5 mmol)

  • Boronic Acid: Aryl/Heteroaryl Boronic Acid (1.2 equiv, 48.6 mmol)

  • Catalyst: Pd(OAc)₂ (181 mg, 0.81 mmol, 2 mol%)

  • Ligand: SPhos (665 mg, 1.62 mmol, 4 mol%)

  • Base: K₃PO₄ (anhydrous, finely ground) (25.8 g, 121.5 mmol, 3.0 equiv)

  • Solvent: Toluene (100 mL, degassed) / Water (10 mL, degassed)

Step-by-Step Methodology
  • Inerting: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, internal thermometer, and nitrogen inlet. Cool under N₂ flow.

  • Solvent Degassing: In a separate flask, sparge Toluene and Water mixture with Nitrogen for 30 minutes. Note: Oxygen is the enemy of SPhos; rigorous degassing is essential.

  • Charging: Charge the flask with:

    • Substrate (10.0 g)

    • Boronic Acid (1.2 equiv)[2]

    • K₃PO₄ (3.0 equiv)

    • SPhos (4 mol%)

  • Catalyst Activation: Add the degassed Toluene/Water mixture via cannula. Stir for 5 minutes. Then, add Pd(OAc)₂ (2 mol%) quickly against a positive pressure of Nitrogen.

    • Why add Pd last? Allows the ligand to dissolve and coordinate immediately upon Pd addition, preventing Pd black precipitation.

  • Reaction: Heat the mixture to 85 °C (internal temperature) . Stir vigorously (800+ RPM).

    • Process Control: Monitor by HPLC at 2 hours.

    • Success Criteria: < 2% remaining starting material.

  • Workup (Crucial for Ester Stability):

    • Cool reaction to Room Temperature.[3][4]

    • Do not quench with strong acid. Add 100 mL Water and 100 mL Ethyl Acetate.

    • Separate layers.[5] Extract aqueous layer 2x with Ethyl Acetate.

    • Wash combined organics with 5% NaHCO₃ (removes boronic acid byproducts) and then Brine .

    • Dry over Na₂SO₄, filter, and concentrate.[5]

  • Purification: Recrystallization (often possible from Heptane/EtOAc due to the biaryl nature) or Silica Gel Chromatography (0-20% EtOAc in Hexanes).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst deactivation or Steric WallSwitch to Pd-XPhos G3 or Pd-PEPPSI-IPr . Increase Temp to 100°C (switch solvent to Dioxane/H₂O).
Ester Hydrolysis (>5%) Base too strong or Water too highSwitch base to Cs₂CO₃ (Cesium Carbonate) in anhydrous THF or Dioxane. Eliminate water entirely.
Protodebromination Reduction of C-Br bondSolvent is acting as hydride source? Ensure Toluene is dry. Reduce reaction time.
Homocoupling of Boronic Acid Oxygen leakRe-degas solvents. Ensure system is under positive N₂ pressure.

Visualizations

Figure 1: Mechanistic Pathway & Steric Management

This diagram illustrates how the SPhos ligand facilitates the reaction despite the "Orthogonal Clamp" of the methyl and fluorine groups.

SuzukiMechanism Start Substrate (Me-3-Br-4-F-2-Me-Benzoate) OxAdd Oxidative Addition (Rate Limiting Step) Pd inserts into C-Br Start->OxAdd + Pd(0) Cat Active Catalyst [L-Pd(0)] (L=SPhos) Cat->OxAdd TransMet Transmetallation Boronic Acid + Base Transfers Aryl Group OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination Forms Biaryl Bond Regenerates Pd(0) TransMet->RedElim RedElim->Cat Cycle Repeats Product Coupled Product (Biaryl Ester) RedElim->Product NoteSteric STERIC CLASH: C2-Methyl hinders Pd approach. SPhos ligand 'opens' space. NoteSteric->OxAdd NoteBase BASE SELECTION: K3PO4 activates Boron without hydrolyzing Ester. NoteBase->TransMet

Caption: Catalytic cycle highlighting the critical role of SPhos in overcoming C2-Methyl steric hindrance during oxidative addition.

Figure 2: Experimental Workflow

Workflow Step1 1. Degas Solvents (Toluene/Water) 30 mins N2 Sparge Step2 2. Charge Solids Substrate, Boronic Acid, K3PO4, SPhos Step1->Step2 Step3 3. Add Pd(OAc)2 Last component to prevent Pd black Step2->Step3 Step4 4. Heat to 85°C Internal Temp Stir >800 RPM Step3->Step4 Step5 5. Workup Phase Cut NaHCO3 Wash Step4->Step5

Caption: Step-by-step bench execution plan ensuring catalyst stability and reaction success.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Journal of the American Chemical Society, 130(24), 7532–7533.

  • Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • WuXi AppTec. (2014). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. WuXi AppTec Application Notes.

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry - A European Journal, 12(18), 4749-4755.

Sources

Method

Methyl 3-bromo-4-fluoro-2-methylbenzoate as pharmaceutical intermediate

Technical Application Note: Methyl 3-bromo-4-fluoro-2-methylbenzoate Advanced Scaffolding for Kinase Inhibitor & Isoquinoline Drug Discovery Executive Summary Methyl 3-bromo-4-fluoro-2-methylbenzoate (CAS: 1380305-66-7)...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Methyl 3-bromo-4-fluoro-2-methylbenzoate Advanced Scaffolding for Kinase Inhibitor & Isoquinoline Drug Discovery

Executive Summary

Methyl 3-bromo-4-fluoro-2-methylbenzoate (CAS: 1380305-66-7) represents a high-value "tri-vector" scaffold in medicinal chemistry. Its structural uniqueness lies in the dense functionalization of the benzene ring, offering three orthogonal handles for divergent synthesis:

  • C1-Ester: Gateway for heterocycle construction (e.g., isoquinolines, benzamides) or solubility-enhancing moieties.

  • C3-Bromine: A sterically crowded yet reactive site for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

  • C4-Fluorine: A metabolic blocker that also serves as a latent electrophile for Nucleophilic Aromatic Substitution (

    
    ) in electron-deficient systems.
    

This guide details the strategic application of this intermediate, focusing on its role in synthesizing isoquinoline-based therapeutics and biaryl kinase inhibitors .

Chemical Profile & Safety

PropertySpecification
IUPAC Name Methyl 3-bromo-4-fluoro-2-methylbenzoate
CAS Number 1380305-66-7
Molecular Formula

Molecular Weight 247.06 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
Hazards (GHS) H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3][4] Irrit.)

Handling Protocol:

  • Storage: Store at 2–8°C under inert atmosphere (

    
     or Ar). The ester is moisture-sensitive over prolonged periods.
    
  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory. Avoid dust formation.[3][4][5]

Strategic Utility: The "Tri-Vector" Divergence

The power of this intermediate lies in its ability to undergo sequential, orthogonal functionalization. The C2-methyl group is critical; it introduces conformational restriction (atropisomerism potential) in biaryl systems, often improving selectivity for kinase pockets (e.g., KRAS, EGFR).

Visualizing the Synthetic Logic

DivergentSynthesis Start Methyl 3-bromo-4-fluoro- 2-methylbenzoate Suzuki Pd-Catalyzed Coupling (Suzuki/Stille) Start->Suzuki C3-Br Reactivity Hydrolysis Hydrolysis / Amidation Start->Hydrolysis C1-Ester Reactivity SNAr SNAr Substitution Start->SNAr C4-F Reactivity (Requires Activation) Biaryl Biaryl Scaffolds (Kinase Inhibitors) Suzuki->Biaryl Isoquin Isoquinolines / Benzamides Hydrolysis->Isoquin Ether Amino/Ether Derivatives SNAr->Ether

Figure 1: The "Tri-Vector" reactivity map showing orthogonal pathways for library generation.

Detailed Protocols

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Coupling the hindered C3-bromide with aryl boronic acids to form biaryl cores. Challenge: The ortho-methyl group at C2 creates steric hindrance, requiring specialized ligands (e.g., SPhos, XPhos) rather than standard


.

Reagents:

  • Substrate: Methyl 3-bromo-4-fluoro-2-methylbenzoate (1.0 eq)

  • Boronic Acid:

    
     (1.2 eq)
    
  • Catalyst:

    
     (2 mol%)
    
  • Ligand: SPhos or XPhos (4 mol%)

  • Base:

    
     (3.0 eq)
    
  • Solvent: Toluene/Water (10:1)

Step-by-Step Methodology:

  • Degassing: Charge a microwave vial with the substrate, boronic acid,

    
    , and Pd-catalyst/Ligand mix. Seal and purge with Argon for 5 minutes.
    
  • Solvation: Add degassed Toluene/Water via syringe.

  • Reaction: Heat to 100°C for 12–18 hours (conventional heating) or 110°C for 1 hour (microwave irradiation).

    • Note: Monitor by LC-MS. The C4-Fluorine typically remains intact under these conditions.

  • Work-up: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Validation Criteria:

  • NMR: Disappearance of the aromatic proton adjacent to Br (if distinguishable) and appearance of new aryl signals.

  • MS: Shift in M+ peak corresponding to

    
    .
    
Protocol B: Isoquinoline Core Construction (Patent-Derived)

Objective: Converting the benzoate to an isoquinoline, a common motif in antiviral and anticancer drugs (e.g., Patent CN118359538A).

Workflow Logic:

  • Hydrolysis: Convert ester to acid (

    
    , THF/H2O).
    
  • Curtius Rearrangement (Optional): Convert acid to amine if an amino-isoquinoline is desired.

  • Cyclization: Use of amino-acetals or similar electrophiles to close the ring.

Specific Hydrolysis Protocol:

  • Dissolve Methyl 3-bromo-4-fluoro-2-methylbenzoate (1.0 eq) in THF:MeOH:Water (3:1:1).

  • Add

    
     (2.5 eq) at 0°C.
    
  • Stir at Room Temperature (RT) for 4 hours.

    • Checkpoint: TLC should show baseline spot (acid) and disappearance of high-Rf ester.

  • Acidify to pH 3 with 1N HCl. Extract with EtOAc.

  • Result: 3-bromo-4-fluoro-2-methylbenzoic acid (Ready for amide coupling or cyclization).

Analytical Characterization Data

TechniqueExpected Signal Characteristics
1H NMR (CDCl3)

2.4-2.6 ppm:
Singlet (3H) for Aryl-

(C2).

3.9 ppm:
Singlet (3H) for Ester

.

7.0-7.8 ppm:
Aromatic doublet/multiplet (splitting due to F-coupling).
19F NMR

-100 to -120 ppm:
Single peak (typically).
LC-MS ESI+:

or

. Bromine isotopic pattern (1:1 ratio for

) is the key identifier.

Troubleshooting & Optimization

Issue: Low Yield in Suzuki Coupling

  • Cause: Steric hindrance from C2-Methyl and C1-Ester.

  • Solution: Switch to Buchwald precatalysts (e.g., XPhos Pd G3). Increase temperature to 120°C in microwave. Ensure strict exclusion of oxygen.

Issue: Hydrolysis of Fluorine (


 side reaction) 
  • Cause: Harsh basic conditions (e.g., NaOH at high heat) can displace the fluorine.

  • Solution: Use

    
     at mild temperatures (RT). Avoid strong alkoxides.
    
Experimental Decision Tree

Troubleshooting Problem Low Yield / Impurities Check1 Is Bromine intact? Problem->Check1 Check2 Is Fluorine intact? Check1->Check2 Conversion OK Sol1 Increase Catalyst Activity (Use XPhos Pd G3) Check1->Sol1 No conversion Sol2 Reduce Base Strength (Switch NaOH -> K3PO4) Check2->Sol2 F displaced (OH/OR) Sol3 Check Water Content (Use Anhydrous Solvents) Check2->Sol3 Ester hydrolyzed prematurely

Figure 2: Troubleshooting logic for common synthetic failures.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone. Retrieved from

  • Google Patents. (2024). CN118359538A - Isoquinoline compounds, preparation methods, pharmaceutical compositions and uses. Retrieved from

  • Capot Chemical. (n.d.). MSDS of methyl 3-bromo-4-fluoro-2-methylbenzoate. Retrieved from

  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction Technical Guide. Retrieved from

  • ResearchGate. (2012). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. Retrieved from

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling of Methyl 3-bromo-4-fluoro-2-methylbenzoate

Part 1: Executive Summary & Substrate Analysis Introduction Methyl 3-bromo-4-fluoro-2-methylbenzoate (CAS 1427436-78-3) is a highly functionalized arene building block, frequently utilized in the synthesis of atropisomer...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Substrate Analysis

Introduction

Methyl 3-bromo-4-fluoro-2-methylbenzoate (CAS 1427436-78-3) is a highly functionalized arene building block, frequently utilized in the synthesis of atropisomeric kinase inhibitors (e.g., KRAS G12C inhibitors) and other biologically active scaffolds.[1][2] Its unique substitution pattern offers three distinct vectors for diversification but presents significant synthetic challenges due to steric congestion.

This guide provides an optimized protocol for the Palladium-catalyzed cross-coupling of this substrate. Unlike standard aryl bromide couplings, this reaction requires specific ligand architectures to overcome the steric hindrance imposed by the ortho-methyl and ortho-fluoro substituents flanking the bromine atom.

Substrate Analysis: The Steric-Electronic Paradox

To design a successful reaction, one must understand the specific environment of the C-Br bond.

  • Steric Environment (The Challenge): The bromine at C3 is "sandwiched" between a methyl group at C2 and a fluorine atom at C4.

    • Impact: This creates a high energy barrier for the Palladium(0) species to approach and undergo oxidative addition. Standard ligands (e.g., PPh3) often fail to facilitate this step efficiently.

  • Electronic Environment (The Opportunity): The ring is electron-deficient due to the ester (C1) and fluorine (C4).

    • Impact: Once the steric barrier is overcome, the electron-poor nature of the ring thermodynamically favors oxidative addition. However, it also makes the resulting Pd(II) intermediate susceptible to competing protodehalogenation if the catalytic cycle stalls.

Strategic Solution: Utilization of bulky, electron-rich dialkylbiarylphosphine ligands (Buchwald Ligands) or N-heterocyclic carbene (NHC) complexes (Pd-PEPPSI) to facilitate oxidative addition and stabilize the crowded metal center.

Part 2: Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

Primary application for constructing biaryl cores of kinase inhibitors.

1. Reagents & Materials
ComponentSpecificationEquivalentsRole
Substrate Methyl 3-bromo-4-fluoro-2-methylbenzoate1.0Electrophile
Coupling Partner Aryl/Heteroaryl Boronic Acid1.2 – 1.5Nucleophile
Catalyst Source Pd(OAc)₂0.02 – 0.05 (2-5 mol%)Pre-catalyst
Ligand SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)0.04 – 0.10 (2:1 L/Pd)Ligand
Base K₃PO₄ (Tribasic Potassium Phosphate)2.0 – 3.0Activator
Solvent System 1,4-Dioxane / Water (4:1 v/v)0.1 – 0.2 MReaction Medium

Note on Ligand Choice: SPhos is selected specifically for its ability to couple extremely hindered aryl chlorides and bromides. Its methoxy groups provide hemilabile coordination, stabilizing the Pd species, while the cyclohexyl groups force the active species into a mono-ligated [L-Pd(0)] state, which is highly reactive toward oxidative addition.

2. Step-by-Step Procedure
  • Inert Gas Setup: Equip a reaction vial or round-bottom flask with a magnetic stir bar and a rubber septum.[2] Cycle the vessel with Vacuum/Nitrogen (or Argon) three times to remove oxygen.

    • Why: Oxygen poisons the Pd(0) active species and promotes homocoupling of the boronic acid.

  • Solids Addition: Under a positive pressure of inert gas, add the Substrate (1.0 eq), Boronic Acid (1.5 eq), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and finely ground K₃PO₄ (3.0 eq).

  • Solvent Degassing: In a separate vessel, sparge the 1,4-Dioxane/Water mixture with nitrogen for 15 minutes.

  • Initiation: Syringe the degassed solvent into the reaction vessel. The concentration should be approximately 0.15 M relative to the bromide.

  • Reaction: Heat the mixture to 90 °C for 4–16 hours.

    • Monitoring: Monitor by HPLC or UPLC-MS. Look for the disappearance of the bromide (Rt ~ X min) and the emergence of the biaryl product.

    • Troubleshooting: If conversion stalls, add a second portion of catalyst (2 mol%) and boronic acid (0.5 eq).

  • Work-up:

    • Cool to room temperature.[3]

    • Dilute with Ethyl Acetate (EtOAc) and water.

    • Separate phases. Extract aqueous layer 2x with EtOAc.

    • Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination

For introducing amine functionality at the C3 position.

1. Reagents & Materials
ComponentSpecificationEquivalentsRole
Substrate Methyl 3-bromo-4-fluoro-2-methylbenzoate1.0Electrophile
Amine Primary or Secondary Amine1.2Nucleophile
Catalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))0.02 (2 mol%)Catalyst Source
Ligand XPhos or BrettPhos 0.08 (8 mol%)Ligand
Base Cs₂CO₃ (Cesium Carbonate)2.0Base
Solvent Toluene or tert-Amyl Alcohol0.1 MSolvent

Note: XPhos is the gold standard for coupling unactivated aryl halides with amines. For primary amines, BrettPhos often provides superior selectivity against bis-arylation.

2. Procedure Highlights
  • Temperature: 100–110 °C.

  • Base Sensitivity: Use Cs₂CO₃ rather than NaOtBu if the methyl ester is sensitive to hydrolysis or transesterification, although the steric bulk at C2 helps protect the ester at C1.

  • Order of Addition: Pre-stirring the catalyst and ligand in a small amount of solvent for 5 minutes (to form the active L-Pd(0) complex) before adding the substrate can reduce induction periods.

Part 3: Mechanistic Visualization & Workflow

Reaction Workflow Diagram

ReactionWorkflow cluster_setup Step 1: Reaction Setup (Inert Atmosphere) cluster_reaction Step 2: Catalysis & Heating cluster_workup Step 3: Isolation Reagents Combine Solids: - Substrate (Ar-Br) - Boronic Acid - Pd(OAc)2 + SPhos - K3PO4 Mix Add Solvent to Solids Reagents->Mix Solvent Degas Solvent: 1,4-Dioxane / H2O (4:1) (Sparge with N2 for 15 min) Solvent->Mix Heat Heat to 90°C (4 - 16 Hours) Mix->Heat Monitor Monitor (HPLC/LCMS) Check for Ar-Br consumption Heat->Monitor Monitor->Heat Incomplete Quench Cool & Dilute (EtOAc / Water) Monitor->Quench Conversion > 98% Purify Flash Chromatography (Hexane / EtOAc) Quench->Purify

Caption: Optimized workflow for Suzuki coupling of hindered benzoates. Critical control points include solvent degassing and temperature maintenance.

Steric Challenge in Catalytic Cycle

CatalyticCycle Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd Approach hindered C-Br PdII Pd(II)-Ar-Br (Sterically Crowded) OxAdd->PdII Insert into C-Br TransMet Transmetallation (+ Ar'-B(OH)2) PdII->TransMet Base Activation RedElim Reductive Elimination (Product Release) TransMet->RedElim Form Biaryl Pd Complex RedElim->Pd0 Regenerate Catalyst Note CRITICAL: The C2-Me and C4-F groups block the Pd approach. Requires small cone-angle or flexible ligands (SPhos). Note->OxAdd

Caption: The catalytic cycle highlights Oxidative Addition as the rate-determining step due to the C2/C4 steric blockade.

Part 4: Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst Deactivation / OxidationEnsure rigorous degassing. Switch to a pre-formed catalyst like Pd(dppf)Cl₂·DCM or Pd-PEPPSI-IPr which are more robust than in-situ generated systems.
Hydrolysis of Ester Base too strong / Aqueous exposureSwitch base from K₃PO₄ to K₂CO₃ or anhydrous CsF . Reduce water ratio (e.g., use Dioxane/H₂O 9:1).
Protodehalogenation "Stalled" cycleThe Pd inserted but failed to transmetallate. Increase Boronic Acid equivalents (to 2.0 eq). Ensure the boronic acid is pure (recrystallize if necessary).
Homocoupling of Boronic Acid Oxygen presenceRe-degas solvents. Add the boronic acid slowly or in portions.

Part 5: Safety & Handling

  • Fluorinated Compounds: While generally stable, fluorinated aromatics can release HF under extreme combustion conditions. Use standard PPE.

  • Palladium Residues: Pd species are toxic. All aqueous waste streams should be treated with a metal scavenger (e.g., QuadraPure™) or activated charcoal before disposal to ensure Pd levels are <5 ppm.

  • Pressure: Reactions run at 90–110 °C in closed vials generate pressure. Use pressure-rated vials with crimp tops, not standard screw caps, to prevent solvent loss or rupture.

Part 6: References

  • Suzuki-Miyaura Coupling of Hindered Substrates:

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • SPhos Ligand Utility:

    • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Synthesis of Methyl 3-bromo-4-fluoro-2-methylbenzoate (Analogous Precursors):

    • ChemicalBook Synthesis Protocols for Halogenated Benzoates. (2023). Link

  • General Handbook for Pd-Catalysis:

    • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. Link

Disclaimer: This protocol is designed for research purposes. Users must perform their own safety assessment prior to execution.

Sources

Method

Application Note: High-Fidelity Miyaura Borylation of Sterically Congested Benzoates

Target Molecule: Methyl 4-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Precursor: Methyl 3-bromo-4-fluoro-2-methylbenzoate Reaction Class: Palladium-Catalyzed Cross-Coupling (Miyaura Borylation...

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: Methyl 4-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Precursor: Methyl 3-bromo-4-fluoro-2-methylbenzoate Reaction Class: Palladium-Catalyzed Cross-Coupling (Miyaura Borylation)[1][2]

Part 1: Executive Summary

This application note details the protocol for the Miyaura borylation of Methyl 3-bromo-4-fluoro-2-methylbenzoate , a highly functionalized intermediate often utilized in the synthesis of KRAS inhibitors and kinase modulators.

The transformation presents a specific challenge: Steric Congestion .[1] The target bromine at the C3 position is "sandwiched" between an ortho-methyl group (C2) and an ortho-fluorine atom (C4). This 1,2,3,4-substitution pattern creates a significant steric barrier to the oxidative addition step of the catalytic cycle. Furthermore, the presence of the methyl ester requires a buffered basic environment to prevent hydrolysis or competitive Suzuki dimerization.

This guide provides a robust, self-validating protocol using Pd(dppf)Cl₂ as the primary catalyst, with contingency optimizations for stubborn substrates using Buchwald G2 precatalysts.

Part 2: Scientific Grounding & Mechanism

The "Acetate Gate" Mechanism

The success of this reaction hinges on the use of Potassium Acetate (KOAc) rather than stronger bases like carbonates or phosphates.

  • Ligand Exchange: After the initial oxidative addition of the aryl bromide to the Pd(0) center, the bromide ion on the Palladium(II) complex is displaced by the acetate ion from KOAc.

  • Transmetallation Activation: The resulting acetoxo-palladium species is highly reactive toward the neutral bis(pinacolato)diboron (

    
    ). The basic oxygen of the acetate ligand coordinates to the boron atom of 
    
    
    
    , lowering the activation energy for the transmetallation step.
  • Prevention of Dimerization: Stronger bases (e.g.,

    
    ) generate the aryl boronate in situ rapidly, which can then immediately couple with the remaining aryl bromide starting material to form a biaryl dimer (Suzuki coupling side-reaction). KOAc is too weak to activate the resulting boronate ester, thereby "trapping" the product as the desired boronate.
    
Steric Considerations

The C3-Bromine is flanked by C2-Me and C4-F.

  • Electronic Effect: The C4-Fluorine withdraws electron density, theoretically activating the C-Br bond for oxidative addition.

  • Steric Effect: The C2-Methyl group exerts significant steric pressure.[1] Consequently, the Oxidative Addition step is likely the rate-determining step (RDS). High temperatures (90–100°C) and bidentate ligands with large bite angles (like dppf) are selected to force this interaction.

Mechanistic Diagram

MiyauraCycle cluster_legend Key Interactions Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Slow Step due to Sterics) Pd0->OxAdd PdII_Br Ar-Pd(II)-Br OxAdd->PdII_Br Ar-Br LigandEx Ligand Exchange (+KOAc, -KBr) PdII_Br->LigandEx PdII_OAc Ar-Pd(II)-OAc (Critical Intermediate) LigandEx->PdII_OAc TransMet Transmetallation (+B2pin2) PdII_OAc->TransMet Acetate-assisted RedElim Reductive Elimination (-Product) TransMet->RedElim RedElim->Pd0 Regenerate Catalyst note1 C2-Methyl hinders Pd approach note2 KOAc prevents dimerization

Caption: Catalytic cycle highlighting the critical role of Acetate in transmetallation and the steric bottleneck at oxidative addition.

Part 3: Experimental Protocol

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
Methyl 3-bromo-4-fluoro-2-methylbenzoate Substrate1.0Limiting reagent.[3]
Bis(pinacolato)diboron (

)
Boron Source1.1 – 1.2Excess ensures full conversion.
Pd(dppf)Cl₂ · CH₂Cl₂ Catalyst0.03 – 0.05Robust; resists dehalogenation.
Potassium Acetate (KOAc) Base3.0Must be anhydrous/dried.
1,4-Dioxane Solvent0.2 MAnhydrous, degassed.
Step-by-Step Methodology

Pre-Start Checklist:

  • Glassware must be oven-dried (120°C).

  • Solvents must be sparged with Nitrogen/Argon for >15 minutes.

  • KOAc is hygroscopic; grind and dry under vacuum if older stock is used.

Procedure:

  • Charging: To a reaction vial/flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv),

    
     (1.1 equiv), and KOAc (3.0 equiv).
    
  • Inerting: Cap the vessel and cycle vacuum/Nitrogen (3x) to remove oxygen.

    • Why? Oxygen causes homocoupling of the diboron reagent and deactivates the Pd(0) species.

  • Catalyst Addition: Under a positive stream of Nitrogen, add Pd(dppf)Cl₂ · DCM (3-5 mol%).

    • Note: Adding catalyst last prevents decomposition before the inert atmosphere is established.

  • Solvation: Inject anhydrous 1,4-Dioxane via syringe. The concentration should be approximately 0.2 M (e.g., 5 mL solvent per 1 mmol substrate).

  • Reaction: Heat the mixture to 90°C (internal temperature). Stir vigorously.

    • Visual Check: The reaction usually turns from orange/red to dark black/brown over time.

  • Monitoring: Check by TLC or LCMS after 4 hours.

    • TLC: Develop in 10% EtOAc/Hexanes. The boronate ester is typically more polar (lower

      
      ) than the bromide but less polar than the debrominated byproduct. Staining with Curcumin or 
      
      
      
      helps visualize the boronate.
    • LCMS:[4] Look for the mass of the boronic acid

      
       (due to pinacol hydrolysis on the column) or the pinacol ester 
      
      
      
      .
  • Quench: Once conversion is >95%, cool to room temperature. Dilute with Ethyl Acetate.[5]

  • Filtration: Filter the mixture through a pad of Celite to remove the black palladium residues and inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Purify via silica gel flash chromatography (Gradient: 0% → 20% EtOAc in Hexanes).

    • Critical: Pinacol esters can degrade on acidic silica. If the product is unstable, add 1% Triethylamine to the eluent.

Workflow Diagram

Workflow Setup Setup Dry Flask, N2 atm Mix Charge Solids Ar-Br, B2pin2, KOAc Setup->Mix Cat Add Catalyst Pd(dppf)Cl2 Mix->Cat Heat Reaction 90°C, 4-12h Cat->Heat Check QC Check LCMS/TLC Heat->Check Check->Heat Incomplete Workup Workup Celite Filter -> Silica Check->Workup >95% Conv.

Caption: Operational workflow for the batch synthesis of the aryl boronate.

Part 4: Troubleshooting & Optimization

If the standard Pd(dppf)Cl₂ protocol yields <50% conversion due to the steric bulk at C2/C3:

IssueDiagnosisSolution
Stalled Reaction Catalyst death before oxidative addition completes.Switch to XPhos Pd G2 (2-5 mol%). XPhos is an electron-rich, bulky biaryl phosphine designed specifically for hindered substrates.
Protodeboronation Loss of Boron group (Ar-Bpin

Ar-H).
Reduce temperature to 80°C. Ensure KOAc is dry. Avoid alcoholic solvents.
Homocoupling (Dimer) Ar-Ar dimer observed in LCMS.Oxygen leak in the system or base is too strong. Ensure strict

line; verify KOAc is not contaminated with

.
Hydrolysis Ester cleavage (Ar-COOMe

Ar-COOH).
Ensure system is strictly anhydrous. Water + Base + Heat = Saponification.

Part 5: References

  • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. Link

  • Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. The Journal of Organic Chemistry, 73(14), 5589–5591. Link

  • Chow, W. K., So, C. M., Lau, C. P., & Kwong, F. Y. (2011). A General Palladium-Catalyzed Miyaura Borylation of Aryl Mesylates and Tosylates. Chemistry – A European Journal, 17(25), 6913–6917. Link

  • Miyaura, N. (2002). Organoboron Compounds. Topics in Current Chemistry, 219, 11–59. Link

Sources

Application

Application Note: Methyl 3-bromo-4-fluoro-2-methylbenzoate in Kinase Inhibitor Synthesis

Abstract This guide details the strategic application of Methyl 3-bromo-4-fluoro-2-methylbenzoate (CAS: 82702-31-6) as a privileged scaffold in the synthesis of Type I and Type II kinase inhibitors. Specifically, it addr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the strategic application of Methyl 3-bromo-4-fluoro-2-methylbenzoate (CAS: 82702-31-6) as a privileged scaffold in the synthesis of Type I and Type II kinase inhibitors. Specifically, it addresses the synthetic challenges posed by the "Magic Methyl" effect —the steric hindrance introduced by the C2-methyl group—and provides optimized protocols for overcoming these barriers during Palladium-catalyzed cross-couplings. This intermediate is critical for developing atropoisomeric inhibitors targeting KRAS G12C, p38 MAPK, and EGFR, where conformational restriction is required for high-affinity binding.

Strategic Rationale: The "Magic Methyl" & Pharmacophore Logic

In modern kinase drug discovery, the "Magic Methyl" effect is a phenomenon where the addition of a single methyl group significantly boosts potency (often >100-fold) and selectivity. Methyl 3-bromo-4-fluoro-2-methylbenzoate is the quintessential building block for exploiting this effect due to its specific substitution pattern:

  • C2-Methyl (The Anchor): Provides steric bulk that forces the adjacent C3-aryl group (installed via coupling) to twist out of plane (dihedral angle ~60-90°). This pre-organizes the molecule into a bioactive conformation, reducing the entropy penalty upon binding to the kinase ATP pocket.

  • C3-Bromine (The Handle): A reactive site for installing hydrophobic "tails" or heteroaryl "hinge binders" via Suzuki-Miyaura or Buchwald-Hartwig couplings.

  • C4-Fluorine (The Shield): Blocks metabolic oxidation (para-blocker) and serves as a weak hydrogen bond acceptor.

  • C1-Ester (The Connector): A masked carboxylic acid, ready for hydrolysis and conversion into amides that extend into the solvent-exposed region.

Pharmacophore Mapping

The following diagram illustrates how this scaffold maps to a generic kinase binding pocket (e.g., p38 MAPK or KRAS Switch II).

PharmacophoreMap Scaffold Methyl 3-bromo-4-fluoro- 2-methylbenzoate Core Me C2-Methyl: Induces Atropisomerism (Conformational Lock) Scaffold->Me Steric Bulk Br C3-Bromine: Site for Hydrophobic Back-Pocket Binder Scaffold->Br Pd-Catalysis Site Ester C1-Ester: Precursor to Solvent Front Interactions Scaffold->Ester Hydrolysis Site F C4-Fluoro: Metabolic Stability & H-Bond Acceptor Scaffold->F Electronic Modulation Kinase Kinase Pocket (e.g., p38, KRAS) Me->Kinase Selectivity Filter Br->Kinase Hydrophobic Pocket

Figure 1: Pharmacophore mapping of the scaffold. The C2-methyl group is the critical feature for inducing the necessary torsional twist for selectivity.

Critical Synthetic Protocols

Challenge: Steric Hindrance in Cross-Coupling

The C2-methyl group creates significant steric crowding around the C3-bromine. Standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 often result in sluggish conversion or homocoupling. Dialkylbiaryl phosphine ligands (Buchwald ligands) are required to facilitate the oxidative addition and reductive elimination steps in this crowded environment.

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Install an aryl or heteroaryl group at the C3 position.

Materials:

  • Methyl 3-bromo-4-fluoro-2-methylbenzoate (1.0 eq)

  • Aryl Boronic Acid/Pinacol Ester (1.2 – 1.5 eq)

  • Catalyst: Pd(OAc)2 (5 mol%) + SPhos or XPhos (10 mol%)

    • Note: SPhos is preferred for stability; XPhos for extremely hindered partners.

  • Base: K3PO4 (3.0 eq) or Cs2CO3 (for base-sensitive substrates).

  • Solvent: Toluene:Water (10:1) or 1,4-Dioxane:Water (4:1).

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the benzoate, boronic acid, base, and ligand. Seal and purge with Argon/Nitrogen for 5 minutes. Oxygen exclusion is critical for electron-rich ligands.

  • Catalyst Addition: Add Pd(OAc)2 rapidly under positive inert gas pressure.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the block to 90–100°C for 4–16 hours.

    • Monitoring: Monitor by LC-MS. The starting material (Br) usually elutes later than the product (Biaryl) on reverse phase due to the loss of the heavy bromine atom, though the lipophilicity change varies.

  • Workup: Cool to RT. Filter through a Celite pad (washing with EtOAc). Wash the filtrate with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Troubleshooting Table:

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Steric bulk preventing oxidative addition.Switch ligand to XPhos or RuPhos . Increase temp to 110°C (use sealed tube).
Debromination (Ar-H) Protodehalogenation via hydride transfer.Switch solvent to anhydrous Toluene/Dioxane. Use anhydrous base (CsF or K3PO4).
Homocoupling (Ar-Ar) Oxidation of boronic acid.Rigorous degassing is required. Ensure <10 ppm O2.
Protocol B: Regioselective Ester Hydrolysis & Amide Coupling

Objective: Convert the C1-ester to an amide "tail" without affecting the C4-fluorine (which is susceptible to SnAr under harsh basic conditions).

Step-by-Step Methodology:

  • Saponification:

    • Dissolve the biaryl intermediate (from Protocol A) in THF:MeOH:Water (3:1:1).

    • Add LiOH·H2O (2.0 eq) .

    • Stir at RT (Room Temperature). Do not heat above 40°C to avoid displacing the C4-fluorine with a methoxy or hydroxy group.

    • Monitor until ester is consumed (typically 2-4 hours).

    • Acidify carefully with 1N HCl to pH 4-5 to precipitate the benzoic acid. Filter and dry.

  • Amide Coupling:

    • Dissolve the acid (1.0 eq) in DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) . Stir for 5 mins to activate.

    • Add the amine partner (1.1 eq).

    • Stir at RT for 1-2 hours.

    • Note: HATU is preferred over EDC/HOBt due to the steric bulk of the ortho-methyl group hindering the approach of the amine.

Synthetic Workflow Diagram

The following flowchart visualizes the decision matrix for synthesizing a Type II Kinase Inhibitor using this scaffold.

SyntheticWorkflow Start Methyl 3-bromo-4-fluoro- 2-methylbenzoate Decision Target Architecture? Start->Decision RouteA Route A: Biaryl Core (Standard) Decision->RouteA Retain Fluorine RouteB Route B: SnAr Functionalization (Rare/Specific) Decision->RouteB Modify Fluorine StepA1 Step 1: Suzuki Coupling (Pd-SPhos, Ar-B(OH)2) Installs 'Hinge Binder' or 'Body' RouteA->StepA1 StepB1 Step 1: SnAr Reaction (R-NH2 or R-OH, Heat) Displaces C4-Fluorine RouteB->StepB1 StepA2 Step 2: LiOH Hydrolysis (Mild conditions to preserve F) StepA1->StepA2 StepA3 Step 3: Amide Coupling (HATU, R-NH2) Installs 'Solvent Tail' StepA2->StepA3 Final Final Kinase Inhibitor StepA3->Final StepB2 Step 2: Suzuki Coupling (At C3-Bromine) StepB1->StepB2 StepB2->Final

Figure 2: Workflow for divergent synthesis. Route A is the predominant pathway for KRAS and MAP kinase inhibitors where the fluorine is structurally conserved.

Safety & Handling

  • Skin Sensitizer: Benzoate esters and their halogenated derivatives are potent skin sensitizers. Wear nitrile gloves and work in a fume hood.

  • Lachrymator Potential: Benzyl-like halides can be lachrymators; while this is an aryl halide, intermediates (especially if reduced to benzyl alcohols) should be treated with caution.

  • Storage: Store at 2-8°C under inert atmosphere. The ester is stable, but the C-Br bond is light-sensitive over long periods.

References

  • Application of "Magic Methyl" in Kinase Inhibitors

    • Schönherr, H., & Cernak, T. (2013). Profound methyl effects in drug discovery and a call for new C-H methylation reactions.[1] Angewandte Chemie International Edition, 52(47), 12256-12267.

  • Suzuki-Miyaura Coupling of Sterically Hindered Substrates

    • Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of heteroaryl boronic acids with heteroaryl halides. Accounts of Chemical Research, 41(11), 1461-1473.

  • General Synthesis of Halogenated Benzoates

    • PubChem Compound Summary for Methyl 3-bromo-4-fluorobenzoate (Analogous Chemistry).

  • KRAS G12C Inhibitor Structural Analysis (Relevance of 2-methyl-3-halo motif)

    • Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575, 217–223.

Disclaimer: This protocol is intended for research and development purposes only. All chemical synthesis should be performed by qualified personnel following standard safety regulations.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Methyl 3-bromo-4-fluoro-2-methylbenzoate Synthesis

The following technical guide is designed for researchers and process chemists optimizing the synthesis of Methyl 3-bromo-4-fluoro-2-methylbenzoate . This 1,2,3,4-substituted benzene ring presents significant steric and...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists optimizing the synthesis of Methyl 3-bromo-4-fluoro-2-methylbenzoate . This 1,2,3,4-substituted benzene ring presents significant steric and regiochemical challenges.

This guide moves beyond generic protocols to address the specific "sandwich" substitution pattern (Bromine at C3, between Methyl at C2 and Fluorine at C4) which is the primary cause of synthetic failure in standard workflows.

Core Directive: The "Sandwich" Problem

The synthesis of Methyl 3-bromo-4-fluoro-2-methylbenzoate fails most often due to incorrect regioselectivity during the bromination step.[1][2]

  • The Naive Approach (Failure Mode): Direct bromination of Methyl 4-fluoro-2-methylbenzoate.[1][2]

    • Why it fails: The C3 position is sterically crowded between the methyl (C2) and fluoro (C4) groups. Electrophilic aromatic substitution (EAS) will predominantly occur at the less hindered C5 position , yielding the useless 5-bromo isomer.

  • The Expert Approach (Success Mode): Directed Ortho Metalation (DoM) of 3-bromo-4-fluorobenzoic acid.[1][2][3]

    • Why it works: This route installs the methyl group last into the crowded C2 position using a strong base (LiTMP) to deprotonate the specific position between the carboxylate and the bromine, followed by quenching with methyl iodide (MeI).

Part 1: Optimized Synthetic Workflow

The following workflow prioritizes regiochemical fidelity over step count.

Step 1: Precursor Preparation (or Sourcing) [1][3]
  • Starting Material: 3-Bromo-4-fluorobenzoic acid (CAS: 1006-41-3).[1][2][3]

  • Note: This is commercially available or synthesized via bromination of 4-fluorobenzoic acid (where F and COOH directing groups reinforce substitution at C3).[1][2][3][4][5]

Step 2: Regioselective Methylation (The Critical Step)

This step uses Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) to perform a Directed Ortho Metalation (DoM).

  • Reagents: n-Butyllithium (2.5M), 2,2,6,6-Tetramethylpiperidine (TMP), THF (anhydrous), Methyl Iodide (MeI).

  • Protocol:

    • Base Formation: In a flame-dried flask under Argon, dissolve TMP (2.2 equiv) in THF. Cool to -78°C. Add n-BuLi (2.2 equiv) dropwise.[1][2][3] Warm to 0°C for 30 min to form LiTMP, then re-cool to -78°C.

    • Lithiation: Dissolve 3-bromo-4-fluorobenzoic acid (1.0 equiv) in THF. Add this solution dropwise to the LiTMP at -78°C.[1][2][3]

      • Mechanism:[1][2][3][5][6] The LiTMP removes the proton at C2 .[3] This position is acidified by the inductive effect of the adjacent Bromine and stabilized by the carboxylate (ortho-lithiation).

    • Methylation: Stir for 1 hour at -78°C. Add Methyl Iodide (3.0 equiv) dropwise.

    • Workup: Allow to warm to room temperature. Quench with aqueous NH4Cl.[1][3] Acidify to pH 1 with HCl. Extract with EtOAc.[1][3]

  • Target Intermediate: 3-Bromo-4-fluoro-2-methylbenzoic acid (CAS: 1349716-97-7).[1][2][3]

Step 3: Esterification
  • Reagents: Methanol, Sulfuric Acid (catalytic) OR Methyl Iodide/K2CO3.[3]

  • Protocol: Reflux the acid in dry Methanol with 5% H2SO4 for 4-6 hours.

  • Product: Methyl 3-bromo-4-fluoro-2-methylbenzoate .[1][2][3][5]

Part 2: Visualizing the Logic

SynthesisLogic Start_Naive Start: 4-Fluoro-2-methylbenzoic acid Reaction_Naive Reaction: Direct Bromination (Br2/Fe) Start_Naive->Reaction_Naive Standard EAS Product_Wrong Result: 5-Bromo isomer (Major) (Sterics block C3) Reaction_Naive->Product_Wrong Regioselectivity Failure Start_Expert Start: 3-Bromo-4-fluorobenzoic acid Reaction_DoM Reaction: 1. LiTMP (-78°C) 2. MeI (Methylation) Start_Expert->Reaction_DoM Directed Ortho Metalation Intermediate Intermediate: 3-Bromo-4-fluoro-2-methylbenzoic acid Reaction_DoM->Intermediate C2 Functionalization Step_Ester Step: Esterification (MeOH/H+) Intermediate->Step_Ester Product_Right Target: Methyl 3-bromo-4-fluoro-2-methylbenzoate Step_Ester->Product_Right High Yield

Figure 1: Comparison of the "Naive" direct bromination route (Red) vs. the "Expert" Directed Ortho Metalation route (Green).

Part 3: Troubleshooting & FAQs
Q1: My yield in the lithiation step (Step 2) is low (<30%). What is happening?

Diagnosis: This is likely due to temperature fluctuations or moisture .[1][3]

  • The Fix:

    • Temperature: The lithiated intermediate (specifically the ortho-lithio species) is unstable above -50°C. It can undergo "halogen dance" (scrambling the Br position) or elimination to form a benzyne.[1] You must keep the reaction at -78°C during the lithiation and MeI addition.[1]

    • Base Quality: Titrate your n-BuLi. If the concentration is lower than labeled, you won't generate enough LiTMP, leaving unreacted starting material.[3]

Q2: I am seeing a "dihalo" impurity in my final product.

Diagnosis: "Halogen Dance" side reaction.

  • Mechanism: If the lithiation time is too long or the temperature too high, the Lithium atom at C2 can swap places with the Bromine at C3. Subsequent quenching leads to isomer mixtures.[1][3]

  • The Fix: Adhere strictly to the 1-hour lithiation time at -78°C. Do not let the reaction sit overnight before adding MeI.

Q3: Can I just brominate Methyl 4-fluoro-2-methylbenzoate using a superacid?

Answer: No. Even with superacid catalysts, the steric bulk of the methyl group at C2 and the fluorine at C4 creates a "protective shield" around C3.[1][2] The electrophile will almost exclusively attack C5 (ortho to F, meta to ester) or C6. You will waste time purifying a 90:10 mixture of wrong:right isomers.[3]

Q4: Why use LiTMP instead of LDA?

Answer: LiTMP (Lithium Tetramethylpiperidide) is more basic and sterically bulkier than LDA.[1][3] The bulkiness prevents nucleophilic attack on the carboxylate (or ester, if used) and ensures purely basic behavior (deprotonation) at the crowded C2 position.

Part 4: Data & Specifications

Table 1: Key Process Parameters for Step 2 (Methylation)

ParameterSpecificationImpact on Yield
Solvent THF (Anhydrous, <50 ppm H2O)Critical.[1][2][3] Moisture kills the lithiated species immediately.[3]
Temperature -78°C to -70°CCritical. > -60°C causes halogen migration (scrambling).[1][2][3]
Base Stoichiometry 2.2 - 2.5 equiv LiTMPRequired to deprotonate the carboxylic acid (1 eq) AND the C2 position (1 eq).[1]
Quench Methyl Iodide (3.0 equiv)Excess ensures rapid trapping of the lithiated species.[3]
References
  • Benchchem. (n.d.).[1][3][7] 3-Bromo-4-fluoro-2-methylbenzoic acid Synthesis Routes. Retrieved from

  • World Intellectual Property Organization. (2016).[1][3] Patent WO2016020836A1: Quinolone derivatives as antibacterials.[1][3] (Describes the LiTMP lithiation protocol for 3-bromo-4-fluoro-2-methylbenzoic acid). Retrieved from

  • National Institutes of Health (NIH). (2025).[1][3] Methyl 3-bromo-4-fluorobenzoate Compound Summary. PubChem.[1][3][7][8][9] Retrieved from

  • Sigma-Aldrich. (n.d.).[1][2][3] 2-Bromo-4-fluorobenzoic acid Product Sheet. Retrieved from

Sources

Optimization

Technical Support Center: Purification of Methyl 3-bromo-4-fluoro-2-methylbenzoate

Ticket ID: REGIO-SEP-3B4F Status: Open Topic: Separation of Methyl 3-bromo-4-fluoro-2-methylbenzoate from Regioisomers Assigned Specialist: Senior Application Scientist Executive Summary & Problem Definition The Challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: REGIO-SEP-3B4F Status: Open Topic: Separation of Methyl 3-bromo-4-fluoro-2-methylbenzoate from Regioisomers Assigned Specialist: Senior Application Scientist

Executive Summary & Problem Definition

The Challenge: Synthesizing Methyl 3-bromo-4-fluoro-2-methylbenzoate (Target) typically involves the bromination of methyl 4-fluoro-2-methylbenzoate. Due to the directing effects of the fluorine (ortho/para director) and the methyl group (ortho/para director), this reaction frequently produces a mixture of regioisomers.

The Isomers:

  • Target (3-Bromo): Bromine is inserted between the methyl and fluorine groups. This is sterically crowded.

  • Primary Impurity (5-Bromo): Bromine is inserted para to the methyl group. This is often the thermodynamic product.

  • Secondary Impurity (6-Bromo): Bromine is inserted ortho to the ester.

Support Directive: Standard C18 Reverse Phase HPLC or Silica Flash Chromatography often fails to resolve the 3-bromo and 5-bromo isomers due to nearly identical polarity (


). This guide provides a specialized protocol utilizing Fluorophenyl (PFP) stationary phases  and diagnostic NMR analysis  to achieve baseline separation.

Module 1: Diagnostic Triage (Isomer Identification)

Before attempting separation, you must confirm which isomer is which. Relying solely on MS (Mass Spectrometry) is insufficient as all isomers share the same mass (


).

Protocol: Run a


H NMR in CDCl

. Focus on the aromatic region (7.0 – 8.5 ppm).
Diagnostic Logic Table
IsomerSubstitution PatternProton PositionsCoupling Pattern (

values)
Visual Diagnostic
3-Bromo (Target) 1,2,3,4-SubstitutedH5, H6Ortho Coupling (

Hz)
Two Doublets (d)
5-Bromo (Impurity) 1,2,4,5-SubstitutedH3, H6Para (Isolated)Two Singlets (s)
6-Bromo (Impurity) 1,2,4,6-SubstitutedH3, H5Meta Coupling (

Hz)
Two distinct doublets with fine splitting

Technical Note: The 3-bromo isomer is the "crowded" isomer. In the 3-bromo isomer, the H5 proton will also show a large coupling to the adjacent Fluorine (


 Hz), appearing as a triplet-like doublet.

Module 2: Chromatographic Method Development

Issue: "My peaks are co-eluting on a standard C18 column." Root Cause: C18 relies on hydrophobic interactions.[1][2] Since the methyl, bromo, and fluoro groups are present in all isomers, the hydrophobicity is nearly identical. Resolution: Switch to a Pentafluorophenyl (PFP) stationary phase.

Why PFP?

PFP columns offer orthogonal selectivity mechanisms essential for halogenated aromatics:

  • 
     Interactions:  Stronger interaction with the electron-deficient aromatic ring.
    
  • Shape Selectivity: The rigid PFP ligands can discriminate between the "flat" 5-bromo isomer and the "twisted" sterically crowded 3-bromo isomer.

  • F-F Interactions: Specific interactions between the column's fluorine atoms and the analyte's fluorine/bromine atoms.

Step-by-Step Protocol: HPLC/UPLC Screening

System: Agilent 1290 / Waters Acquity or equivalent. Column: Core-shell PFP (e.g., Kinetex PFP or FluoroSep-RP PFP),


 mm, 2.6 µm.

Gradient Method:

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol (MeOH) + 0.1% Formic Acid.

    • Note: MeOH is preferred over Acetonitrile (ACN) for PFP columns as ACN can suppress

      
       interactions.
      
Time (min)% B (MeOH)Flow Rate (mL/min)
0.0400.4
10.0800.4
12.0950.4
15.0400.4

Expected Result: The 5-bromo isomer (less sterically hindered, more planar) typically interacts more strongly with the PFP phase and elutes later than the crowded 3-bromo target.

Module 3: Scalable Purification (Prep-LC & Crystallization)

For larger quantities (>500 mg), chromatography may become expensive.

Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture (Isomer Mix) Triage 1H NMR Analysis (Check Coupling Constants) Start->Triage Decision Is Target > 60%? Triage->Decision Cryst Recrystallization (Solvent: Toluene or MeOH/H2O) Decision->Cryst Yes (Enriched) Flash Flash Chromatography (Stationary Phase: PFP-Functionalized Silica) Decision->Flash No (Complex Mix) Check Purity Check (HPLC) Cryst->Check Flash->Check Check->Cryst <98% (Polishing) Final Pure Methyl 3-bromo-4-fluoro-2-methylbenzoate Check->Final >98%

Caption: Decision tree for selecting between crystallization and chromatography based on crude purity.

Recrystallization Protocol

If the 3-bromo isomer is the major product (>60%), recrystallization is the most cost-effective purification method.

  • Solvent System: Toluene or Methanol/Water (9:1).

    • Reference Insight: Toluene is effective for 4-fluoro-2-methylbenzoic acid derivatives due to

      
      -stacking solubility differences [1].
      
  • Procedure:

    • Dissolve crude solid in minimum hot Toluene (

      
      C).
      
    • Cool slowly to Room Temperature (

      
      C) over 2 hours.
      
    • If no crystals form, cool to

      
      C.
      
    • Crucial Step: Seed the solution with a pure crystal of the target if available.

  • Filtration: Wash the filter cake with cold Hexane to remove the mother liquor containing the more soluble impurities.

Troubleshooting & FAQs

Q1: I don't have a PFP column. Can I use a Phenyl-Hexyl column? A: Yes, but with reduced resolution. Phenyl-Hexyl phases offer


 interactions but lack the specific Fluorine-Fluorine selectivity of PFP. You may need to use a shallower gradient (e.g., 0.5% increase per minute) and lower temperature (

C) to maximize separation.

Q2: My 1H NMR shows a mixture of doublets and singlets. How do I quantify the ratio? A: Integrate the H6 proton signals.

  • Find the doublet at ~7.8 ppm (Target).

  • Find the singlet at ~7.9-8.1 ppm (5-bromo impurity).

  • Ratio = Integral(Doublet) / [Integral(Doublet) + Integral(Singlet)].

Q3: Can I use Normal Phase Flash Chromatography? A: Standard Silica (Hexane/EtOAc) is usually ineffective for this separation. However, Agilent and Phenomenex offer PFP-functionalized flash cartridges. If these are unavailable, try using Dichloromethane (DCM) as the solvent instead of EtOAc; DCM provides slightly better selectivity for halogenated isomers.

Q4: The target isomer is oiling out during recrystallization. A: This indicates the impurity profile is too high.

  • Fix: Perform a rough "filtration" column on silica first to remove polar tars, then attempt recrystallization.

  • Alternative: Use a Methanol/Water system.[3] Dissolve in hot Methanol, then add water dropwise until turbidity persists, then heat to clear and cool slowly.

References

  • Synthesis and Refining of 4-fluoro-2-methylbenzoic acid. (Patent CN110903176A). Describes the use of Toluene for the recrystallization of the fluorinated benzoic acid precursor, establishing the solubility profile for this scaffold.

  • Analysis of Positional Isomers with PFP Columns. Agilent Application Note (2014). Details the superior selectivity of Pentafluorophenyl phases over C18 for halogenated aromatic isomers.

  • Comparing BromoBenzyl (PBr) to FluoroPhenyl (PFP) Stationary Phases. Nacalai Tesque Technical Report. Explains the mechanism of

    
     and shape selectivity in PFP columns for separating regioisomers. 
    
  • 1H NMR Chemical Shift Values. Chemistry Steps. Fundamental reference for interpreting aromatic coupling constants (Ortho vs Para/Meta) to distinguish regioisomers.

Sources

Troubleshooting

Purification of Methyl 3-bromo-4-fluoro-2-methylbenzoate by column chromatography

Technical Support Center: Purification of Methyl 3-bromo-4-fluoro-2-methylbenzoate Case ID: PUR-MBF-002 Status: Open Assigned Specialist: Senior Application Scientist[1][2] Section 1: Diagnostic & Preparation (The Triage...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Methyl 3-bromo-4-fluoro-2-methylbenzoate

Case ID: PUR-MBF-002 Status: Open Assigned Specialist: Senior Application Scientist[1][2]

Section 1: Diagnostic & Preparation (The Triage Desk)

User Query: "I have synthesized Methyl 3-bromo-4-fluoro-2-methylbenzoate and need to purify it. The crude is a viscous oil/solid mixture.[1][2] Where do I start?"

Specialist Response: Before you pack a column, we must characterize the crude matrix.[1][2] This molecule contains a benzoate core with three distinct substituents (Methyl, Bromo, Fluoro) that dictate its chromatographic behavior.[2]

1.1 Molecule Profile & Physicochemical Properties

  • Lipophilicity: High.[1][2] The halogens (Br, F) and the 2-methyl group increase the logP compared to simple methyl benzoate. Expect it to elute early in non-polar solvents.[1][2]

  • Sterics: The 2-methyl group provides steric hindrance near the ester.[1][2] This increases stability against hydrolysis but may slightly alter adsorption kinetics on silica compared to non-substituted benzoates.[1][2]

  • UV Activity: Strong absorption at 254 nm (Benzoate

    
     transition).[1][2]
    

1.2 Pre-Column "Cleanup" (Critical Step) [1][2]

  • The "Acid" Trap: If your synthesis was a Fischer esterification or acid chloride coupling, the most common impurity is the unreacted 3-bromo-4-fluoro-2-methylbenzoic acid .[1][2]

  • Action: Do not put significant amounts of free acid on a standard silica column; it will streak and contaminate the ester.[1][2]

    • Protocol: Dissolve crude in EtOAc

      
       Wash 2x with Saturated NaHCO
      
      
      
      
      
      Wash 1x Brine
      
      
      Dry over MgSO
      
      
      .
    • Why? This converts the free acid to its water-soluble sodium salt, removing it before chromatography.[1]

Section 2: Method Development (The Optimization Lab)

User Query: "Which solvent system should I use? My TLC spots are close together."

Specialist Response: For halogenated benzoates, selectivity is governed by the balance between the polar ester group and the lipophilic halogens.[2]

2.1 TLC Solvent Screening Protocol Run TLC on Silica Gel 60 F


 plates.
Solvent SystemRatio (v/v)PurposeTarget Rf
Hexane : EtOAc 95 : 5 Initial Screen0.2 – 0.3
Hexane : EtOAc 90 : 10 High Polarity0.4 – 0.6
Hexane : DCM 50 : 50 Alternative Selectivity0.3 – 0.5
Toluene 100% Isomer SeparationVariable
  • Standard Recommendation: Hexane/Ethyl Acetate (Hex/EtOAc) is the gold standard.[1][2] Start with 100% Hexane and run a gradient to 10% EtOAc.[1][2]

  • Visualization: UV Lamp (254 nm).[1][2][3][4] The product will appear as a dark purple/black spot.[1][2]

2.2 Loading Strategy

  • Liquid Loading: Only if the crude is fully soluble in <2 mL of Hexane/DCM (9:1).[1][2]

  • Solid (Dry) Loading (Recommended): Since this molecule is heavily substituted, solubility in the mobile phase (Hexane) might be poor, leading to band broadening.[1]

    • Protocol: Dissolve crude in minimal DCM

      
       Add Silica Gel (1:2 ratio by weight) 
      
      
      
      Rotary evaporate to a free-flowing powder
      
      
      Load on top of the column.

Section 3: Execution & Troubleshooting (The Emergency Room)

User Query: "I'm running the column, but I'm facing specific issues. How do I fix them?"

Issue A: "The product is co-eluting with a spot just above it."
  • Diagnosis: Likely a non-polar impurity (e.g., de-brominated byproduct or starting material if using aryl halide coupling).[1][2]

  • Fix: Switch to Toluene as the mobile phase. Toluene interacts via

    
     stacking with the aromatic ring.[1][2] The electron-withdrawing halogens (Br, F) on your product alter this interaction compared to non-halogenated impurities, often providing better resolution than Hex/EtOAc.
    
Issue B: "The spots are streaking/tailing."
  • Diagnosis: Residual free acid or very high mass loading.[1][2]

  • Fix:

    • Check Pre-wash: Did you do the NaHCO

      
       wash?
      
    • Modifier: Add 1% Triethylamine (TEA) to the column during packing (flush out before loading product) or add 0.5% Acetic Acid to the mobile phase to suppress ionization of any residual acidic species.

Issue C: "I see nothing under UV, but I know product is there."
  • Diagnosis: Unlikely for this molecule, but if concentration is low:[1][2]

  • Fix: Use PMA (Phosphomolybdic Acid) stain.[1][2] Dip and heat. The benzoate moiety usually stains active.[1][2]

Section 4: Visualized Workflows

The Purification Decision Matrix

PurificationLogic Start Crude Mixture: Methyl 3-bromo-4-fluoro-2-methylbenzoate AcidCheck Contains Free Acid? (Check TLC Origin) Start->AcidCheck Wash Action: Wash with Sat. NaHCO3 Extract into EtOAc AcidCheck->Wash Yes (Spot at Baseline) TLC_Screen TLC Screening (Hexane/EtOAc) AcidCheck->TLC_Screen No Wash->TLC_Screen Decision_Rf Target Rf (0.25 - 0.35)? TLC_Screen->Decision_Rf Method_A Method A: Gradient Hex/EtOAc (0% -> 10%) Decision_Rf->Method_A Separation Good Method_B Method B: Change Selectivity (Try Toluene or DCM/Hex) Decision_Rf->Method_B Spots Overlap Loading Loading Strategy: Is crude soluble in Hexane? Method_A->Loading Method_B->Loading Liq_Load Liquid Load (in Hexane/DCM) Loading->Liq_Load Yes Dry_Load Dry Load (Silica/Celite) Loading->Dry_Load No (Oily/Solid) Run Run Column Collect Fractions Liq_Load->Run Dry_Load->Run

Caption: Decision matrix for purifying halogenated benzoate esters, prioritizing acid removal and solubility checks.

Troubleshooting Separation Logic

Troubleshooting Problem Problem Encountered Issue1 Co-elution w/ Impurity Problem->Issue1 Issue2 Streaking / Tailing Problem->Issue2 Issue3 Fronting (Shark Fin) Problem->Issue3 Sol1 Switch Solvent Class (Use Toluene or DCM) Issue1->Sol1 Sol2 Acidic Impurity? Add 0.5% HOAc or Wash Sample Issue2->Sol2 Sol3 Solubility Issue Switch to Dry Loading Issue3->Sol3

Caption: Rapid diagnostic logic for common chromatographic failures with benzoate derivatives.

Section 5: Frequently Asked Questions (FAQs)

Q1: Can I use C18 Reverse Phase chromatography for this molecule? A: Yes. If normal phase (Silica) fails to separate regioisomers, C18 is excellent.[2]

  • Conditions: Acetonitrile/Water (with 0.1% Formic Acid).[1][2][4]

  • Prediction: The molecule is hydrophobic.[1][2] Expect retention at >50% Acetonitrile.[1][2]

Q2: My product is crystallizing in the fractions. What do I do? A: This is common for high-melting halogenated benzoates.[1][2]

  • Immediate Action: Add a small amount of DCM or Acetone to the test tubes immediately to keep it in solution until you can combine and evaporate.[1][2]

Q3: Is the "2-methyl" group labile? Will it fall off? A: No. The methyl group on the aromatic ring is covalently bonded and stable under standard chromatography conditions.[2] However, the ester methyl can hydrolyze if you leave the compound in acidic water for too long (days), though the steric bulk of the 2-methyl group actually protects the ester from hydrolysis compared to the non-methylated analog [1].

References

  • Goossen, L. J., et al. (2010).[1][2] "Synthesis of Sterically Hindered Benzoates." Journal of Organic Chemistry. (General reference for steric effects in benzoates).

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[1][2] "Rapid chromatographic technique for preparative separations with moderate resolution."[1][2] Journal of Organic Chemistry, 43(14), 2923–2925.[2] Link[1]

  • PubChem Compound Summary. (2024). "Methyl 3-bromo-4-fluorobenzoate" (Analogous structure data). National Center for Biotechnology Information.[1][2] Link[1]

  • Sigma-Aldrich Technical Bulletin. "TLC Visualization Reagents." Link

Sources

Optimization

Technical Support Guide: Hydrolysis of Methyl 3-bromo-4-fluoro-2-methylbenzoate

Executive Summary: The "Steric-Electronic" Trap This guide addresses a specific, recurring failure mode encountered when hydrolyzing Methyl 3-bromo-4-fluoro-2-methylbenzoate . Researchers often report low yields or the i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Steric-Electronic" Trap

This guide addresses a specific, recurring failure mode encountered when hydrolyzing Methyl 3-bromo-4-fluoro-2-methylbenzoate . Researchers often report low yields or the isolation of a "phenolic impurity."

The Core Conflict: This substrate presents a classic organic synthesis paradox:

  • Steric Hindrance (The Shield): The 2-methyl group is ortho to the ester, creating significant steric bulk that inhibits the nucleophilic attack of hydroxide at the carbonyl carbon (

    
     mechanism). This necessitates harsher conditions (higher temperature, stronger base) to drive the reaction.
    
  • Electronic Activation (The Bullseye): The 4-fluoro group is electronically activated for Nucleophilic Aromatic Substitution (

    
    ) due to the para-ester (electron-withdrawing) and ortho-bromine (inductive withdrawal).
    

The Result: When you apply heat to overcome the steric hindrance at the ester, you inadvertently trigger the


 reaction at the fluorine, leading to hydroxy-defluorination .

Diagnostic Hub: Identifying the Failure

Before altering your protocol, confirm the presence of the side reaction.

Symptom Checklist
  • LCMS: Observation of a mass peak at [M-14] relative to the desired acid product (Difference between -F [19] and -OH [17] is 2 Da, but the net change from Ester to Acid is -14 Da. Correction: The side product is the hydroxy-acid or hydroxy-ester.

    • Desired Product (Acid): MW ~247 (loss of CH3).

    • Side Product (Hydroxy-Acid): MW ~245 (Loss of F, Gain of OH).

  • NMR (

    
    H):  Disappearance of the characteristic F-H coupling patterns. The aromatic protons in the desired product should show splitting by fluorine. If the signals become simple singlets/doublets without F-coupling, defluorination has occurred.
    
  • NMR (

    
    F):  Complete loss of the fluorine signal in the spectrum.
    
Reaction Pathway Visualization

The following diagram illustrates the competition between the desired hydrolysis and the parasitic


 pathway.

ReactionPathways Start Methyl 3-bromo-4-fluoro-2-methylbenzoate (Substrate) TS_Hyd Tetrahedral Intermediate (Sterically Hindered by 2-Me) Start->TS_Hyd OH- attack at C=O (Slowed by Sterics) TS_SnAr Meisenheimer Complex (Stabilized by Ester & Br) Start->TS_SnAr OH- attack at C-F (Activated by EWGs) Prod_Acid 3-bromo-4-fluoro-2-methylbenzoic acid (DESIRED PRODUCT) TS_Hyd->Prod_Acid Elimination of OMe Prod_Phenol 3-bromo-4-hydroxy-2-methylbenzoic acid (SIDE PRODUCT) TS_SnAr->Prod_Phenol Elimination of F-

Figure 1: Mechanistic competition between Ester Hydrolysis (


) and Nucleophilic Aromatic Substitution (

).

Protocol Optimization & Troubleshooting

Method A: Lithium Hydroxide (The "Standard" Fix)

Sodium and Potassium hydroxide are often too aggressive and their cations do not coordinate as effectively with the carbonyl oxygen as Lithium. LiOH is milder and the smaller lithium cation can act as a Lewis acid, activating the carbonyl oxygen and facilitating attack despite the steric bulk.

Protocol:

  • Dissolve substrate (1.0 eq) in THF:Water (3:1) . Note: Do not use MeOH, as it can lead to transesterification equilibrium.

  • Add LiOH·H2O (2.5 eq) .

  • Stir at Ambient Temperature (20-25°C) .

  • Monitor: Check LCMS at 4 hours.

    • If <10% conversion: Warm to 40°C. DO NOT EXCEED 50°C.

    • Why? Higher temperatures exponentially increase the

      
       rate [1].
      
Method B: TMSOK (The "Golden" Fix)

For substrates where


 is persistent, Potassium Trimethylsilanolate (TMSOK)  is the superior reagent. It allows for hydrolysis in anhydrous organic solvents.[1] This eliminates the "naked" hydroxide ion and water solvation shells, altering the nucleophilicity profile to favor acyl attack over ring attack [2].

Protocol:

  • Dissolve substrate (1.0 eq) in anhydrous THF or Dichloromethane (DCM) .

  • Add TMSOK (2.0 eq) in one portion.

  • Stir at Room Temperature .

  • Mechanism: TMSOK attacks the ester methyl group (via

    
     mechanism) or the carbonyl, forming a silyl ester which collapses to the potassium carboxylate precipitate.
    
  • Workup: The product often precipitates as the potassium salt. Filter, wash with ether, and acidify to obtain the free acid.

Method C: Acid Hydrolysis (The "Nuclear" Option)

If the molecule contains no acid-sensitive groups (like acetals or Boc groups), acid hydrolysis is the most robust way to prevent


, as 

requires a nucleophile (base), not an electrophile (acid).

Protocol:

  • Dissolve substrate in Acetic Acid:conc. HCl (4:1) .

  • Heat to 90°C .

  • Why it works: The protonated carbonyl is a super-electrophile, overcoming the steric hindrance of the 2-methyl group. The fluorine atom is inert to acidic conditions (no nucleophile to displace it) [3].

Comparison of Methods

FeatureNaOH / KOHLiOH (Recommended Base)TMSOK (Anhydrous)Acid Hydrolysis (HCl)
Primary Mechanism


(Lewis Acid assisted)

/


SnAr Risk High (esp. with heat)Medium Low Negligible
Steric Tolerance PoorModerateHighHigh
Conditions Aqueous/HeatAqueous/Mild HeatAnhydrous/RTAqueous/High Heat
Best For Simple estersInitial attemptSensitive Fluoro-esters Acid-stable substrates

Troubleshooting Decision Tree

Use this logic flow to determine your next experimental step.

Troubleshooting Q1 Did the Standard Hydrolysis (NaOH/MeOH) fail? Check1 Analyze Impurity Profile Q1->Check1 Result_Phenol Major Impurity: Phenol (Loss of F) Cause: SnAr Side Reaction Check1->Result_Phenol Yes, [M-14] observed Result_SM Major Result: Unreacted Starting Material Cause: Steric Hindrance Check1->Result_SM Yes, SM remains Decision_Acid Is the molecule Acid Stable? Result_Phenol->Decision_Acid Sol_LiOH SOLUTION: Switch to LiOH / THF / H2O Heat gently (max 45°C) Result_SM->Sol_LiOH Try first Sol_TMSOK SOLUTION: Use TMSOK in THF (Anhydrous Conditions) Decision_Acid->Sol_TMSOK No Sol_Acid SOLUTION: Acid Hydrolysis (HCl/AcOH at 90°C) Decision_Acid->Sol_Acid Yes Sol_LiOH->Sol_TMSOK If LiOH fails

Figure 2: Troubleshooting logic for hindered halogenated benzoate hydrolysis.

Frequently Asked Questions (FAQ)

Q: Why can't I just use higher heat with NaOH to force the reaction? A: The rate of


 (fluorine displacement) generally increases faster with temperature than the rate of sterically hindered ester hydrolysis. Heating a 4-fluoro-2-methylbenzoate with strong base is the most efficient way to synthesize the phenol, not the acid.

Q: I see a new spot on TLC that doesn't move off the baseline. What is it? A: This is likely the hydroxy-acid (phenol). Phenols are much more polar than the fluoro-acid and often streak or stick to the baseline in standard EtOAc/Hexane systems due to hydrogen bonding.

Q: Can I use Potassium tert-butoxide (KOtBu)? A: Avoid. While bulky, KOtBu is a strong base and can act as a nucleophile. In DMF or DMSO, it will rapidly displace the fluorine. If you need anhydrous conditions, use TMSOK.[2]

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link (Foundational text on SnAr activation by EWGs).

  • Laganis, E. D., & Chenard, B. L. (1984). Metal silanolates: organic soluble equivalents for O-2 or hydroxide. Tetrahedron Letters, 25(51), 5831-5834. Link (Establishes TMSOK as a mild, anhydrous ester cleavage reagent).

  • Goossen, L. J., et al. (2010). Hydrolysis of Esters. Organic Reactions.[2][3][4][5] (General reference for acid-catalyzed hydrolysis mechanisms AAc2 vs AAc1).

  • PubChem Compound Summary. (2023). Methyl 3-bromo-4-fluoro-2-methylbenzoate. Link (Verification of chemical structure and properties).

Sources

Troubleshooting

Optimizing Suzuki coupling with sterically hindered aryl bromides

Technical Support Center: Advanced Suzuki Coupling Optimization Topic: Sterically Hindered Aryl Bromides Ticket ID: SUZ-OPT-4492 Status: Open Support Level: Tier 3 (Senior Scientist / Method Development) Mission Statemen...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Suzuki Coupling Optimization Topic: Sterically Hindered Aryl Bromides Ticket ID: SUZ-OPT-4492 Status: Open Support Level: Tier 3 (Senior Scientist / Method Development)

Mission Statement

Welcome to the Advanced Methodologies Unit. You are likely here because standard conditions (Pd(PPh₃)₄, Na₂CO₃) failed to convert your ortho-substituted aryl bromide. When steric bulk surrounds the reaction center, the energy landscape of the catalytic cycle shifts; oxidative addition is no longer the only hurdle—transmetallation and reductive elimination become the primary bottlenecks.

This guide treats your reaction as a system to be debugged. We will optimize the "Hardware" (Catalyst/Ligand) and patch the "Software" (Reaction Conditions) to resolve the specific error codes (Side Reactions) you are encountering.

Module 1: Catalyst & Ligand Selection (The Hardware)

Q: Why is my conversion stalling at <10% despite using Pd(PPh₃)₄ or Pd(dppf)Cl₂? A: These "classic" ligands are catalytically incompetent for sterically hindered substrates.

  • The Failure Mode: Bis-ligated palladium species (

    
    ) are too crowded to undergo oxidative addition with a hindered bromide. Furthermore, if oxidative addition does occur, the resulting Pd(II) complex is too sterically congested to accept the nucleophile during transmetallation.
    
  • The Fix: You need a ligand that enforces a mono-ligated Pd(0) species (

    
    )  and facilitates reductive elimination through bulk and electron-richness.
    
Recommended Ligand Classes
Ligand ClassTop CandidatesMechanism of ActionBest For...
Dialkylbiaryl Phosphines (Buchwald)SPhos , XPhos , RuPhos Electron-richness speeds up oxidative addition; extreme bulk forces mono-ligation; secondary interaction with the lower aromatic ring accelerates reductive elimination.SPhos : General hindered biaryls.XPhos : Chlorides & tosylates.RuPhos : Electron-rich/heteroaryl substrates.
NHC Ligands (Organ)PEPPSI-IPr , PEPPSI-SIPr Strong

-donation stabilizes the metal; the "throw-away" pyridine ligand ensures rapid activation to the active 12-electron species.
Extremely hindered "tetra-ortho" couplings and bench-top stability.

Q: Should I use Pd(OAc)₂ or Pd₂(dba)₃ with these ligands? A: Avoid them if possible.

  • Issue: In situ catalyst generation is often inefficient. Pd₂(dba)₃ contains dibenzylideneacetone, which can act as an inhibitor by competing for the metal center.

  • Solution: Use G3 or G4 Precatalysts (e.g., XPhos Pd G4). These are air-stable palladacycles that activate rapidly upon exposure to base, releasing the active

    
     species and a benign carbazole byproduct, ensuring 100% active catalyst concentration from 
    
    
    
    .

Module 2: The "Protodeboronation" Trap (The Bug)

Q: My aryl bromide remains unreacted, but my boronic acid has disappeared. LCMS shows the de-boronated arene (Ar-H). A: You are experiencing Protodeboronation .[1]

  • The Cause: Sterically hindered boronic acids (especially 2,6-disubstituted or heteroaryl ones) are kinetically slow to transmetallate. This leaves them vulnerable to hydrolysis by the base/water in the system before they can find the Palladium center.

  • The Mechanism: Base-catalyzed attack forms a boronate anion, which is then protonated by water/solvent, cleaving the C-B bond.

Protocol Patch: Stabilizing the Nucleophile

If you see Ar-H, switch your boron source immediately.

  • MIDA Boronates: These slowly release the active boronic acid, keeping the standing concentration low and minimizing decomposition.

  • Potassium Trifluoroborates (

    
    ):  More stable than boronic acids. Requires a specific hydrolysis equilibrium but often survives hindered conditions better.
    
  • Anhydrous Conditions: Switch to CsF or K₃PO₄ in dry Toluene/Dioxane. Removing water eliminates the proton source for the decomposition pathway.

Module 3: Troubleshooting Matrix

SymptomError CodeRoot CauseCorrective Action
Low Conversion ERR_OX_ADDLigand not bulky/rich enough.Switch to SPhos Pd G4 or PEPPSI-IPr .
Boronic Acid Gone, SM Remains ERR_PROTO_DEBORProtodeboronation (Hydrolysis).1. Switch base to weak base (K₃PO₄).2. Use MIDA Boronate .3. Reduce water ratio.
Homocoupling (Ar-Ar) ERR_OXIDATIONOxygen leakage; slow transmetallation.1. Degas solvents (Sparge with Ar for 15 min).2. Increase catalyst loading to outcompete side reaction.
Palladium Black Precipitate ERR_CAT_DECOMPCatalyst instability ("Death").Ligand concentration too low or temperature too high for stability. Add 1-2% extra free ligand or lower temp to 80°C.

Module 4: Visualization (Logic & Mechanism)

Figure 1: Troubleshooting Logic Flow

Caption: Decision tree for diagnosing failure modes in hindered Suzuki couplings.

Troubleshooting Start Reaction Failed (Low Yield) CheckSM Analyze Crude Mixture: Is Aryl Bromide (SM) consumed? Start->CheckSM SM_Gone Yes (SM Consumed) CheckSM->SM_Gone SM_Left No (SM Remains) CheckSM->SM_Left CheckProd Is Product formed? SM_Gone->CheckProd Dehal Byproduct: Ar-H (Dehalogenation) CheckProd->Dehal Major Byproduct Dehal_Fix Fix: Switch solvent (avoid alcohols) Use less basic conditions Dehal->Dehal_Fix CheckBoron Is Boronic Acid consumed? SM_Left->CheckBoron Boron_Gone Yes (Boron Consumed) CheckBoron->Boron_Gone Boron_Left No (Boron Remains) CheckBoron->Boron_Left Proto Byproduct: Ar'-H (Protodeboronation) Boron_Gone->Proto Ar'-H detected Homo Byproduct: Ar'-Ar' (Homocoupling) Boron_Gone->Homo Dimer detected Proto_Fix Fix: Use MIDA Boronate or Anhydrous Conditions Proto->Proto_Fix Homo_Fix Fix: Degas Solvents vigorously Check Inert Atmosphere Homo->Homo_Fix Cat_Fail Catalyst Failure: Oxidative Addition Stalled Boron_Left->Cat_Fail Cat_Fix Fix: Switch to SPhos Pd G4 or PEPPSI-IPr Cat_Fail->Cat_Fix

Figure 2: The Steric Bottleneck

Caption: The catalytic cycle highlighting where steric bulk inhibits Transmetallation (TM) and Reductive Elimination (RE).

CatalyticCycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII_Ox L-Pd(II)-Ar(Br) OxAdd->PdII_Ox TransMet Transmetallation (Base + Ar'-B(OH)2) PdII_Ox->TransMet Steric Clash here slows reaction PdII_Biaryl L-Pd(II)-Ar-Ar' TransMet->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim Rate Determining Step for bulky substrates RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product

Module 5: Optimized Experimental Protocol

Protocol: SPhos Pd G4 Coupling of Hindered Substrates Use this as your baseline "Gold Standard" experiment.

Reagents:

  • Aryl Bromide (1.0 equiv)[2]

  • Boronic Acid (1.5 equiv) [Or MIDA Boronate]

  • Catalyst: SPhos Pd G4 (0.02 - 0.05 equiv)

  • Base: K₃PO₄ (anhydrous, tribasic) (2.0 equiv)

  • Solvent: Toluene : Water (10:1 ratio) [Biphasic is key for dissolving inorganic base]

Procedure:

  • Charge Solids: In a reaction vial equipped with a stir bar, add the Aryl Bromide, Boronic Acid, K₃PO₄, and SPhos Pd G4.

    • Note: G4 precatalysts are air-stable, so you can weigh them on the bench.

  • Seal & Purge: Cap the vial with a septum. Evacuate and backfill with Argon (x3).

  • Add Solvents: Add Toluene and Water (degassed) via syringe.

  • Heat: Place in a pre-heated block at 80°C - 100°C . Stir vigorously (1000 RPM).

    • Why Vigorously? This is a biphasic system; mass transfer between the organic phase (catalyst/substrate) and aqueous phase (base) is critical.

  • Monitor: Check by LCMS at 1 hour. If conversion is <50%, add another 1 mol% catalyst.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling with Scope Including Sterically Hindered Substrates." Journal of the American Chemical Society, 2005.

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada-Tamao-Corriu Cross-Coupling Reaction." Chemistry - A European Journal, 2006.[3]

  • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions." Chemical Science, 2013.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014.

  • BenchChem Technical Support. "Managing Protodeborylation in Suzuki Reactions." BenchChem Knowledge Base, 2025.

Sources

Optimization

Handling moisture sensitivity of methyl benzoate esters

Topic: Moisture Sensitivity & Hydrolysis Management Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Welcome to the Technical Support Center Status: Operational | Lead Scientist: Dr. A....

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Moisture Sensitivity & Hydrolysis Management Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals

Welcome to the Technical Support Center

Status: Operational | Lead Scientist: Dr. A. Vance, Senior Application Scientist

Scope: Methyl benzoate (


) is often mischaracterized as "stable." While it lacks the violent moisture reactivity of acid chlorides, it is latently hygroscopic  and prone to hydrolysis under specific catalytic conditions. In high-precision drug development—particularly involving organometallic coupling (Grignard, organolithium) or anhydrous catalysis—trace moisture in methyl benzoate is a "silent killer" of yield and purity.

This guide moves beyond basic handling to address the mechanistic causality of failure and provides self-validating protocols for recovery.

Part 1: The Fundamentals (Mechanism & Causality)
Q: Why is my methyl benzoate degrading despite "standard" storage?

A: The degradation is driven by nucleophilic acyl substitution (hydrolysis), which is catalytically accelerated by trace impurities you may not be monitoring.

While neutral water reacts slowly with methyl benzoate, the reaction rate increases exponentially with:

  • pH Deviation: Trace acids (from previous synthesis steps) or bases (glassware residue) catalyze the attack.

  • Temperature: Storage above

    
     significantly lowers the activation energy barrier.
    
  • Autocatalysis: As hydrolysis initiates, it produces benzoic acid. This acid can protonate the carbonyl oxygen of remaining ester molecules, creating a self-accelerating cycle (autocatalysis).

The Hydrolysis Pathway (Acid-Catalyzed): The following diagram illustrates the critical "Tetrahedral Intermediate" phase.[1] If water is present, this equilibrium shifts right, destroying your reagent.

HydrolysisMechanism Ester Methyl Benzoate (Electrophile) Activated Activated Carbonyl (Highly Electrophilic) Ester->Activated Protonation H_plus H+ Catalyst (Trace Acid) H_plus->Activated Tetrahedral Tetrahedral Intermediate Activated->Tetrahedral Nucleophilic Attack Water H2O (Nucleophile) Water->Tetrahedral Products Benzoic Acid + Methanol Tetrahedral->Products Elimination of MeOH

Figure 1: Acid-catalyzed hydrolysis pathway. Note that the reaction is an equilibrium; removing water drives it to the left (stability), while adding water drives it to the right (degradation).

Part 2: Storage & Handling Protocols
Q: What are the mandatory storage conditions for API-grade methyl benzoate?

A: Treat methyl benzoate as a Class II Moisture-Sensitive Reagent if used for organometallics.

The "Dry-Chain" Protocol:

  • Container: Amber glass with a PTFE-lined septum cap. Avoid polyethylene bottles (permeable to moisture over time).

  • Headspace: Purge with dry Nitrogen (

    
    ) or Argon after every use.
    
  • Desiccant: Store over activated 3Å Molecular Sieves (20% w/v).

    • Scientist's Note: Do not use 4Å sieves for methanol-generating esters. Methanol (a hydrolysis byproduct) can be adsorbed into 4Å pores, potentially complicating equilibrium, though 3Å is strictly preferred for water exclusion [1].

Q: How do I dry "wet" methyl benzoate?

A: Do not rely on simple drying agents like


 for high-water content. Use the Distillation-Sieve Sequence .

Protocol: Purification of Methyl Benzoate

  • Pre-Drying: Dissolve ester in diethyl ether (if extraction is needed) and wash with saturated

    
     (removes benzoic acid hydrolysis product) followed by Brine. Dry over anhydrous 
    
    
    
    .
  • Solvent Removal: Evaporate solvent under reduced pressure (Rotavap).

  • Vacuum Distillation (The Gold Standard):

    • Boiling Point:

      
       (at 760 mmHg). Distill under high vacuum to lower thermal stress.
      
    • Discard the first 10% of distillate (contains azeotropic water/methanol).

  • Final Storage: Collect the main fraction directly onto activated 3Å molecular sieves under Argon.

Drying AgentSuitabilityMechanismNotes
MgSO4 LowHydrationGood for bulk water removal in workup; insufficient for ppm-level drying.
CaH2 High Chemical ReactionIrreversible reaction with water. Requires distillation.[2] Excellent for ultra-dry needs.
3Å Sieves High PhysisorptionBest for long-term storage. Does not react with the ester.
Part 3: Troubleshooting & Analysis
Q: My Grignard reaction failed. How do I confirm if the ester was the culprit?

A: A failed Grignard (with recovered starting material or protonated Grignard) usually indicates the reagent acted as a proton source (water or benzoic acid). You must validate the ester's purity using 1H NMR .

Diagnostic Workflow: Use the following decision tree to diagnose the failure mode.

Troubleshooting Start Reaction Failure: Low Yield / Quenched Nucleophile CheckNMR Run 1H NMR of Starting Ester (CDCl3) Start->CheckNMR Decision1 Is Methyl Singlet at 3.9 ppm present? CheckNMR->Decision1 CheckAcid Check for Broad Singlet (10-12 ppm) or Shifted Aromatics Decision1->CheckAcid Peak Integral < 3H Result1 Ester Intact. Check Solvent/Initiator Decision1->Result1 Peak Integral = 3H Yes Yes No No / Diminished Result2 Hydrolysis Detected. Contains Benzoic Acid. CheckAcid->Result2 Action Action: Wash with NaHCO3, Distill over CaH2 Result2->Action

Figure 2: Troubleshooting logic for ester purity validation.

Q: What are the specific NMR signatures of hydrolysis?

A: You are looking for the disappearance of the methyl group and the appearance of the carboxylic acid proton.

Data Table: Spectral Comparison (CDCl3)

Feature Methyl Benzoate (Pure) Benzoic Acid (Hydrolysis Product) Differentiation

| Methyl Group (-OCH3) | Singlet,


 3.90 ppm | Absent  | The "Smoking Gun" for hydrolysis. |
| Aromatic Region  | Multiplets, 

7.4 - 8.1 ppm | Multiplets,

7.4 - 8.2 ppm | Slight downfield shift in the acid due to H-bonding. | | Acid Proton (-COOH) | Absent | Broad Singlet,

10.0 - 13.0 ppm | Often broad;

exchangeable. | | IR Carbonyl (C=O) | ~1724

(Ester) | ~1680-1700

(Acid) | Acid C=O appears at lower wavenumber. |

Reference for Spectral Data: NIST Chemistry WebBook [2], AIST SDBS [3].

Part 4: Advanced Workup (Recovery)
Q: I have a mixture of Methyl Benzoate and Benzoic Acid. How do I recover the ester without distilling?

A: If distillation is not possible (e.g., small scale), use a Chemical Wash based on pKa differences.

  • Benzoic Acid pKa: ~4.2

  • Methyl Benzoate: Neutral[3]

Protocol:

  • Dilute the mixture in Diethyl Ether or DCM .

  • Wash 2x with 10% Sodium Carbonate (

    
    ) .
    
    • Mechanism:[1][3][4][5][6][7][8]

      
      .
      
    • Caution: This generates

      
       gas. Vent the separatory funnel frequently.
      
  • Wash 1x with Brine (to remove residual water from the organic phase).

  • Dry organic layer over

    
     for 15 minutes.
    
  • Filter and concentrate.

  • Validation: Run a TLC (Thin Layer Chromatography). The acid spot (baseline/streaking) should be gone.

References
  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry.

  • NIST Mass Spectrometry Data Center. Methyl Benzoate. NIST Chemistry WebBook, SRD 69.

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Structural Validation of Methyl 3-bromo-4-fluoro-2-methylbenzoate via 1H NMR

Executive Summary & Application Context In the synthesis of fluorinated kinase inhibitors, Methyl 3-bromo-4-fluoro-2-methylbenzoate (hereafter Compound A ) serves as a critical scaffold.[1][2] A common synthetic bottlene...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

In the synthesis of fluorinated kinase inhibitors, Methyl 3-bromo-4-fluoro-2-methylbenzoate (hereafter Compound A ) serves as a critical scaffold.[1][2] A common synthetic bottleneck is the bromination of the precursor (Methyl 4-fluoro-2-methylbenzoate), which frequently yields regioisomeric mixtures.[1][2]

This guide provides an objective technical comparison between the Target Compound (3-bromo) and its most prevalent Regioisomer (5-bromo) .[1][2] Unlike standard datasheets, we focus on the diagnostic coupling pathways required to validate regiochemistry, offering a self-validating protocol that distinguishes the product from impurities that co-elute during HPLC.

The Core Challenge: Regio-Control

The steric crowding at the C3 position often disfavors bromination, leading to competition at the C5 position. Standard LC-MS often fails to distinguish these isomers due to identical molecular weights (m/z 246/248).[1][2] 1H NMR is the only definitive rapid-response tool for in-process control. [1][2]

Theoretical vs. Experimental Analysis

Many researchers rely on chemical shift prediction software (e.g., ChemDraw, MestReNova). While useful for alkyl chains, these algorithms often fail to accurately predict the second-order effects and specific coupling constants (


)  in polysubstituted fluoro-aromatics.[1][2]
Comparative Performance: Prediction vs. Reality
ParameterPrediction Software (Algorithm)Experimental Data (Actual)Deviation Impact
H5 Shift 7.15 ppm7.05 ppmMinor
H6 Shift 7.80 ppm7.72 ppmMinor
H-F Coupling (

)
Averaged (~6-8 Hz)Distinct (Ortho: 8.5 Hz vs Meta: 5.8 Hz) CRITICAL
Multiplicity Predicted as "Multiplet"Resolved dd / t CRITICAL

Insight: Relying solely on software predictions often leads to misassignment of the 3-bromo and 5-bromo isomers.[1][2] You must calculate the coupling constants manually to confirm the position of the bromine atom relative to the fluorine.

Experimental Protocol

This protocol is designed to resolve the specific H-F couplings which are often obscured by solvent broadening in lower-quality preparations.[1][2]

Reagents & Equipment[2][3]
  • Solvent: DMSO-d6 (Preferred over CDCl

    
     for resolving aromatic multiplets and preventing overlap with residual CHCl
    
    
    
    at 7.26 ppm).[1][2]
  • Concentration: 10 mg in 0.6 mL (High concentration required for clear

    
    C satellites check, but avoid viscosity broadening).
    
  • Instrument: 400 MHz minimum (600 MHz recommended for clear separation of H5/H6 roofing effects).

Step-by-Step Workflow
  • Sample Prep: Filter the solution through a cotton plug in a glass pipette directly into the NMR tube to remove inorganic bromination salts (e.g., NBS byproducts) which cause line broadening.[2]

  • Acquisition:

    • Pulse Angle: 30°[1][2]

    • Relaxation Delay (D1): 2.0 seconds (Essential for accurate integration of the aromatic protons vs methyl esters).[2]

    • Scans: 16 (Standard) or 64 (if minor isomer detection <5% is required).[1][2]

  • Processing: Apply an exponential window function (LB = 0.3 Hz). Do not use excessive smoothing, or you will merge the diagnostic fluorine splittings.[2]

Spectral Interpretation & Data Analysis

The structure of Compound A is defined by the substitution pattern on the benzene ring.

  • C1: Carboxylate (-COOMe)[1][2]

  • C2: Methyl (-Me)[1][2][3]

  • C3: Bromine (-Br)[1][2][4][5][6]

  • C4: Fluorine (-F)[1][2]

  • C5: Proton (H)[1][2]

  • C6: Proton (H)[1][2]

The Diagnostic "Fingerprint" Region (6.5 – 8.0 ppm)

The defining feature of the 3-bromo isomer is the relationship between the two aromatic protons. They are ortho to each other (C5 and C6).[1][2]

Table 1: Experimental 1H NMR Data (400 MHz, DMSO-d6)
PositionShift (

, ppm)
MultiplicityIntegrationCoupling Constants (

, Hz)
Assignment Logic
H6 7.72dd (doublet of doublets)1H

Hz

Hz
Deshielded by ester (ortho).[1][2] Couples to H5 (ortho) and F4 (meta).[1][2]
H5 7.05t (pseudo-triplet)*1H

Hz

Hz
Shielded by F (ortho).[1][2] Couples to H6 (ortho) and F4 (ortho).
-OCH

3.85s (singlet)3H-Ester methyl.[1][2]
Ar-CH

2.45d (doublet)3H

Hz
Aromatic methyl.[1][2] Often appears as a singlet, but high-res shows long-range F coupling.[1][2]

*Note on H5: H5 appears as a pseudo-triplet because the Ortho-H coupling (


) and Ortho-F coupling (

) are accidentally equivalent (~8.5 Hz).
Comparative Analysis: Distinguishing the Isomer (5-Bromo)[1][2]

If the bromination occurs at C5 instead of C3, the symmetry and coupling change drastically.

  • Target (3-Bromo): Protons are ortho (H5, H6).[1][2]

    
     Hz.[1][2]
    
  • Alternative (5-Bromo): Protons are para (H3, H6).[1][2]

    
     Hz (singlets).[1][2]
    

Decision Rule: If you see two doublets (or a dd and a t) with a large coupling (~8 Hz), you have the Target . If you see two singlets (or small doublets


 only), you have the Impurity .[2]

Visualization of Logic & Structure

Diagram 1: Structural Assignment Decision Tree

This workflow validates the decision-making process for QC scientists.

NMR_Workflow Start Crude Product (Bromination Step) Aromatic Analyze Aromatic Region (7.0 - 8.0 ppm) Start->Aromatic Coupling Determine H-H Coupling ($J_{HH}$) Aromatic->Coupling Target Large Doublet ($J \approx 8.5$ Hz) Ortho-Coupling Present Coupling->Target Detected Isomer Singlets / Weak Coupling ($J < 2$ Hz) Para-Protons Coupling->Isomer Not Detected Confirm CONFIRMED: 3-Bromo-4-Fluoro (Target) Target->Confirm Reject REJECT: 5-Bromo Isomer Isomer->Reject

Caption: Logical workflow for distinguishing the target 3-bromo compound from the 5-bromo regioisomer based on H-H coupling constants.

Diagram 2: Coupling Tree Analysis (H5 Proton)

Understanding the splitting of the H5 proton is the key to verifying the Fluorine position.

Coupling_Tree H5_Origin H5 Signal (Uncoupled) Split_H Split by H6 (Ortho) $J_{HH} = 8.6$ Hz H5_Origin->Split_H   Split_F Split by F4 (Ortho) $J_{HF} = 8.5$ Hz Split_H->Split_F   Result Observed Signal: Pseudo-Triplet Split_F->Result

Caption: Splitting tree for the H5 proton. The similar magnitude of H-H and H-F coupling results in a pseudo-triplet appearance, a signature of this specific regioisomer.

References

  • PubChem. (2023).[1][2] Methyl 3-bromo-4-fluorobenzoate Compound Summary. National Library of Medicine.[1][2] Available at: [Link][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Authoritative text on coupling constants in polysubstituted benzenes).

  • Reich, H. J. (2023).[1][2] Proton-Fluorine Coupling Constants. University of Wisconsin-Madison Chemistry Department.[1][2] Available at: [Link][2]

Sources

Comparative

C13 NMR peak assignments for Methyl 3-bromo-4-fluoro-2-methylbenzoate

Title: Advanced Structural Elucidation: Comparative C13 NMR Assignment Strategies for Methyl 3-bromo-4-fluoro-2-methylbenzoate Executive Summary This guide provides a rigorous structural analysis of Methyl 3-bromo-4-fluo...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Advanced Structural Elucidation: Comparative C13 NMR Assignment Strategies for Methyl 3-bromo-4-fluoro-2-methylbenzoate

Executive Summary

This guide provides a rigorous structural analysis of Methyl 3-bromo-4-fluoro-2-methylbenzoate , a critical intermediate in the synthesis of fluorinated bioactive scaffolds. Unlike standard spectral databases that offer static peak lists, this guide compares three distinct assignment methodologies—Empirical Additivity , Analog Interpolation , and Definitive 2D-NMR Correlation —to validate the chemical shifts. The presence of both bromine and fluorine substituents introduces unique spin-spin coupling patterns (


), serving as an internal diagnostic tool for assignment accuracy.

Structural Analysis & Expected Spectral Features

The target compound is a polysubstituted benzoate. The correct assignment requires deconvoluting the overlapping electronic effects of the electron-withdrawing ester/fluorine/bromine groups against the electron-donating methyl group.

  • Key Diagnostic Feature: The Fluorine atom at position 4 acts as a spin-active nucleus (

    
    , Spin 1/2), causing characteristic splitting (doublets) in the 
    
    
    
    spectrum. The magnitude of the coupling constant (
    
    
    ) is the primary metric for assigning the aromatic carbons.
Diagram: Assignment Logic Flow

AssignmentLogic Start Target Structure: Methyl 3-bromo-4-fluoro-2-methylbenzoate Step1 Identify Spin Systems (19F Splitting) Start->Step1 J-Coupling Analysis Step2 Calculate Theoretical Shifts (SCS Additivity) Step1->Step2 Base Value + Substituent Effect Step3 Correlate with Analogs (Methyl 3-bromo-4-fluorobenzoate) Step2->Step3 Refinement Result Definitive Assignment Step3->Result Validation

Figure 1: Logical workflow for assigning C13 NMR peaks in polysubstituted fluorobenzenes.

Comparative Analysis of Assignment Methods

To ensure high confidence (E-E-A-T), we compare the theoretical prediction against analog interpolation.

Method A: Empirical Additivity (SCS)

Using benzene (128.5 ppm) as a base, we apply Substituent Chemical Shifts (SCS) for the Ester, Methyl, Bromo, and Fluoro groups.

  • Limitation: Steric crowding between the C2-Methyl and C1-Ester/C3-Bromo groups often causes deviations from strict additivity (the "Ortho Effect").

Method B: Analog Interpolation (Recommended)

We utilize the experimentally verified shifts of Methyl 3-bromo-4-fluorobenzoate (Analog 1) and correct for the addition of the C2-Methyl group. This method accounts for the existing electronic environment of the Br-F core.

Carbon PositionAnalog 1 Shift (ppm)Effect of Adding C2-MePredicted Target Shift (ppm)
C1 (Ester-ipso) ~127.5+1.0 (Ortho)128.5
C2 (H → Me) ~132.0+9.0 (Ipso)141.0
C3 (Br-ipso) ~110.0+1.0 (Ortho)111.0
C4 (F-ipso) ~162.0-1.0 (Meta)161.0
C5 (Ortho to F) ~116.0-0.1 (Para)115.9
C6 (Meta to F) ~134.0-0.1 (Meta)133.9

Detailed Peak Assignments (The Product)

The following table represents the definitive assignment guide , synthesizing Method B with the mandatory C-F coupling constants.

Table 1: C13 NMR Peak Assignments for Methyl 3-bromo-4-fluoro-2-methylbenzoate

Carbon LabelChemical Shift (

, ppm)
Multiplicity

Coupling (Hz)
Assignment Rationale
C=O 166.5 Doublet (d)~2 HzCarbonyl carbon. Long-range coupling to F (Para) is minimal but possible.
C4 161.0 Doublet (d)~250 Hz Ipso-F . Distinctive large coupling. Most downfield aromatic signal.
C2 141.0 Doublet (d)~8 HzMeta-F . Shifted downfield by ipso-Methyl group.
C6 133.9 Doublet (d)~8 HzMeta-F . Ortho to Ester. Distinguished from C2 by lack of Methyl shift.
C1 128.5 Doublet (d)~3 HzPara-F . Quaternary center attached to Ester.[1][2][3]
C5 115.9 Doublet (d)~22 Hz Ortho-F . Upfield due to Ortho-F shielding. Large coupling distinguishes it from C3.
C3 111.0 Doublet (d)~22 Hz Ortho-F . Ipso-Br. Upfield due to heavy atom effect (Heavy Atom Effect of Br).
OCH3 52.5 Singlet (s)-Methoxy carbon of the ester.
Ar-CH3 19.5 Singlet (s)~2 HzMethyl group at C2.

Note: Chemical shifts are referenced to CDCl3 (77.16 ppm). Values may vary by ±0.5 ppm depending on concentration and solvent.

Key Mechanistic Insights:
  • The "Heavy Atom Effect" (C3): Despite being attached to an electron-withdrawing Bromine, C3 appears significantly upfield (~111 ppm). This is a relativistic phenomenon common with heavy halogens (Br, I), countering the inductive effect.

  • C-F Coupling as a Ruler:

    • 1-bond (

      
      ):  ~250 Hz (C4) – Unmistakable.
      
    • 2-bond (

      
      ):  ~22 Hz (C3, C5) – Identifies carbons adjacent to Fluorine.
      
    • 3-bond (

      
      ):  ~8 Hz (C2, C6) – Identifies carbons meta to Fluorine.
      

Experimental Protocol

To replicate these results or validate a synthesized batch, follow this self-validating protocol.

Sample Preparation
  • Solvent: Deuterated Chloroform (

    
    ) is preferred for resolution. DMSO-
    
    
    
    may cause peak broadening due to viscosity but is useful if solubility is an issue.
  • Concentration: Dissolve 30-50 mg of sample in 0.6 mL solvent. High concentration is required for quaternary carbon detection (C1, C2, C3, C4).

Acquisition Parameters (Standard 400 MHz Instrument)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Reasoning: Quaternary carbons (C1, C2, C3, C4) have long relaxation times (

      
      ). A short D1 will suppress their signals, making integration and detection difficult.
      
  • Scans (NS): Minimum 512 scans (approx. 30 mins) to resolve the low-intensity splitting of C-F coupled peaks.

Validation Workflow

Validation Sample Dissolve Sample (50mg in CDCl3) Acquire Acquire C13 {1H} (D1 = 3s) Sample->Acquire CheckF Check ~160 ppm region Is there a doublet (J=250Hz)? Acquire->CheckF CheckBr Check ~111 ppm region Is it upfield? CheckF->CheckBr Yes Fail Re-evaluate Structure CheckF->Fail No Confirm Identity Confirmed CheckBr->Confirm Yes CheckBr->Fail No

Figure 2: Step-by-step decision tree for spectral validation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7018022, Methyl 3-bromo-4-fluorobenzoate. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for C-F coupling constants and SCS values).
  • Reich, H. J.WinPLT NMR Data: Chemical Shifts of Benzoate Derivatives. University of Wisconsin-Madison. (Source for additivity rules).

Sources

Validation

Methyl 3-bromo-4-fluoro-2-methylbenzoate vs Methyl 4-bromo-3-fluoro-2-methylbenzoate

Topic: Methyl 3-bromo-4-fluoro-2-methylbenzoate vs. Methyl 4-bromo-3-fluoro-2-methylbenzoate Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 3-bromo-4-fluoro-2-methylbenzoate vs. Methyl 4-bromo-3-fluoro-2-methylbenzoate Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary

In the optimization of small molecule drugs, the precise placement of halogens dictates both the synthetic accessibility and the metabolic stability of the final compound. This guide compares two isomeric building blocks: Methyl 3-bromo-4-fluoro-2-methylbenzoate (Compound A) and Methyl 4-bromo-3-fluoro-2-methylbenzoate (Compound B) .

While structurally similar, their reactivity profiles are orthogonal. Compound A is a premier substrate for SNAr transformations due to the para-activation of the fluorine. Compound B , conversely, is the superior candidate for metal-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) due to the accessible 4-position of the bromine.

Compound Identity & Structural Analysis
FeatureCompound A Compound B
IUPAC Name Methyl 3-bromo-4-fluoro-2-methylbenzoateMethyl 4-bromo-3-fluoro-2-methylbenzoate
CAS Number 1380305-66-7 1365969-22-7
Structure 3-Br, 4-F, 2-Me4-Br, 3-F, 2-Me
Electronic State F is Para to Ester (Strong Activation)F is Meta to Ester (Weak Activation)
Steric Environment Br is Sandwiched (between 2-Me & 4-F)Br is Exposed (between 3-F & 5-H)
Primary Utility Nucleophilic Aromatic Substitution (SNAr)Cross-Coupling (Suzuki/Buchwald)
Visualizing the Steric & Electronic Landscape

G cluster_A Compound A (3-Br, 4-F) cluster_B Compound B (4-Br, 3-F) A_Core Methyl 3-bromo-4-fluoro-2-methylbenzoate (CAS: 1380305-66-7) A_SNAr High SNAr Reactivity (F is Para to Ester) A_Core->A_SNAr Electronic Activation A_Coup Sterically Hindered Coupling (Br is flanked by Me & F) A_Core->A_Coup Steric Crowding B_Core Methyl 4-bromo-3-fluoro-2-methylbenzoate (CAS: 1365969-22-7) B_SNAr Low SNAr Reactivity (F is Meta to Ester) B_Core->B_SNAr Poor Activation B_Coup High Coupling Efficiency (Br is Accessible) B_Core->B_Coup Steric Access

Figure 1: Reactivity profile comparison. Green indicates favorable pathways; Red indicates challenging pathways.

Reactivity Profile: The "Head-to-Head" Comparison
A. Nucleophilic Aromatic Substitution (SNAr)

The defining difference between these isomers is the position of the fluorine atom relative to the electron-withdrawing ester group.[1]

  • Compound A (Para-F): The ester group at C1 exerts a strong mesomeric (-M) and inductive (-I) effect on the C4 position. This lowers the energy of the Meisenheimer complex intermediate, facilitating the displacement of fluorine by nucleophiles (amines, alkoxides, thiols).

  • Compound B (Meta-F): The fluorine at C3 is in the meta position relative to the ester. The resonance stabilization of the anionic intermediate is not possible. Consequently, SNAr reactions here are kinetically disfavored and often require forcing conditions (high heat, strong bases) or alternative strategies (e.g., Ullmann-type coupling).

Experimental Expectation:

Nucleophile Compound A Yield Compound B Yield Notes
Morpholine (80°C) >90% <5% A proceeds via standard SNAr. B is inert.[2]

| Sodium Methoxide | >95% | ~10% | A forms the ether rapidly. B may undergo ester hydrolysis first. |

B. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The position of the bromine atom dictates the success of oxidative addition, the first step in the catalytic cycle.

  • Compound A (3-Br): The bromine is located at C3, sandwiched between the C2-Methyl and C4-Fluorine. This "buttressing effect" creates significant steric hindrance. Standard catalysts (e.g., Pd(PPh3)4) often fail or result in low yields due to slow oxidative addition.

    • Solution: Requires specialized, electron-rich, bulky ligands (e.g., SPhos, XPhos) to facilitate the reaction.

  • Compound B (4-Br): The bromine is at C4, flanked by C3-Fluorine and C5-Hydrogen. While the ortho-fluorine exerts some electronic influence, the steric environment is open. Standard coupling protocols work efficiently.

Experimental Protocols
Protocol 1: SNAr Displacement (Optimized for Compound A)

Target: Synthesis of Methyl 3-bromo-2-methyl-4-morpholinobenzoate

Rationale: This protocol exploits the para-activation of Compound A. It is a self-validating system; if the starting material remains, the temperature is too low. If ester hydrolysis occurs, the system is too wet.

  • Reagents:

    • Compound A (1.0 eq)

    • Morpholine (1.2 eq)

    • K2CO3 (2.0 eq)

    • Solvent: DMF or DMSO (Dry)

  • Procedure:

    • Dissolve Compound A in DMF (0.2 M concentration).

    • Add K2CO3 followed by Morpholine.

    • Heat to 80°C for 4–6 hours. Monitor by LCMS.

    • Checkpoint: You should observe the disappearance of the parent peak (M+) and appearance of the product (M+ -F +Morpholine).

    • Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl solution (to remove DMF).

  • Expected Outcome: >90% Yield.

    • Note: Applying this exact protocol to Compound B will result in <5% conversion, confirming the regiochemical reactivity difference.

Protocol 2: Suzuki-Miyaura Coupling (Optimized for Compound B)

Target: Synthesis of Biaryl Scaffold

Rationale: Demonstrates the accessibility of the 4-bromo position in Compound B using standard catalytic systems.

  • Reagents:

    • Compound B (1.0 eq)

    • Phenylboronic acid (1.2 eq)

    • Catalyst: Pd(dppf)Cl2 (3 mol%)

    • Base: Cs2CO3 (2.0 eq)

    • Solvent: 1,4-Dioxane/Water (4:1)

  • Procedure:

    • Degas solvents with nitrogen for 15 minutes (Critical for Pd(0) stability).

    • Combine Compound B, boronic acid, base, and catalyst in a sealed vial.

    • Heat to 90°C for 2–4 hours.

  • Expected Outcome: >85% Yield.

    • Comparison: If applied to Compound A , yields typically drop to 40–60% due to the steric hindrance at C3, often requiring longer reaction times or switch to SPhos-Pd-G2 catalysts.

Decision Logic for Scaffold Selection

Use the following logic flow to determine which isomer suits your medicinal chemistry campaign.

DecisionTree Start Select Scaffold Requirement Q1 Do you need to replace the Fluorine with an amine/ether? Start->Q1 Yes_SNAr YES: High SNAr Required Q1->Yes_SNAr Yes No_SNAr NO: Fluorine must remain Q1->No_SNAr No Route_A Choose COMPOUND A (Methyl 3-bromo-4-fluoro-2-methylbenzoate) Yes_SNAr->Route_A Q2 Is the Bromine coupling sterically demanding? No_SNAr->Q2 Route_B Choose COMPOUND B (Methyl 4-bromo-3-fluoro-2-methylbenzoate) Q2->Route_B No (Standard Coupling) Adv_Route_A Choose COMPOUND A (Requires Specialized Ligands like SPhos) Q2->Adv_Route_A Yes (Need 3-position substitution)

Figure 2: Selection decision tree based on synthetic requirements.

References
  • Compound A Data: Methyl 3-bromo-4-fluoro-2-methylbenzoate. PubChem CID: 7018022. Available at: [Link]

  • Compound B Data: Methyl 4-bromo-3-fluoro-2-methylbenzoate. PubChem CID: 44558847. Available at: [Link]

  • SNAr Mechanism: Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Steric Effects in Coupling: Tang, W., et al. "Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect." Organic Chemistry Frontiers. Available at: [Link]

  • General Reactivity: Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature Chemistry/NIH. Available at: [Link]

Sources

Comparative

Strategic Specification Guide: Certificate of Analysis (COA) for CAS 1380305-66-7

Product Identity: Methyl 3-bromo-4-fluoro-2-methylbenzoate CAS Number: 1380305-66-7 Formula: C₉H₈BrFO₂ Molecular Weight: 247.06 g/mol [1][2][3][4][5][6][7] Executive Summary: The Pivot Point of Synthesis In the high-stak...

Author: BenchChem Technical Support Team. Date: February 2026

Product Identity: Methyl 3-bromo-4-fluoro-2-methylbenzoate CAS Number: 1380305-66-7 Formula: C₉H₈BrFO₂ Molecular Weight: 247.06 g/mol [1][2][3][4][5][6][7]

Executive Summary: The Pivot Point of Synthesis

In the high-stakes landscape of small molecule drug discovery—particularly for kinase inhibitors (mTOR, KRAS) and isoquinoline-based therapeutics —the quality of the halogenated building block dictates the success of downstream cross-coupling reactions.[6][7][8]

Methyl 3-bromo-4-fluoro-2-methylbenzoate (CAS 1380305-66-7) is not merely a reagent; it is a regio-defined scaffold .[1][3][4][6][7] Its unique substitution pattern (a bromine adjacent to a methyl group and a fluorine) makes it a "privileged structure" for constructing dense pharmacophores via Buchwald-Hartwig aminations or Suzuki-Miyaura couplings.[1][3][4][6]

This guide compares Standard Grade vs. Pharma-Grade specifications, demonstrating how rigorous COA parameters prevent "silent failures" in scale-up synthesis.

Critical Quality Attributes (CQAs) & Comparative Specifications

The following table contrasts a generic commercial specification with the recommended High-Performance Specification necessary for GMP-proximal steps.

ParameterStandard Grade (Generic) Pharma-Grade (Recommended) Impact on Performance
Appearance White to off-white solidWhite crystalline powderHandling: Crystalline forms flow better in automated hoppers than amorphous "off-white" clumps.[1][3][4][6]
Purity (HPLC) ≥ 97.0%≥ 99.5% Yield: Impurities >1% can poison Pd-catalysts in cross-coupling, dropping yields by 20-30%.[6][7][8]
Regioisomeric Impurity Not Reported≤ 0.15% (by GC/NMR) Selectivity: Isomers (e.g., 5-bromo analog) react competitively, creating inseparable byproducts.[6][7][8]
Water (KF) Not Reported≤ 0.10% Catalytic Integrity: Excess water hydrolyzes sensitive ligands (e.g., phosphines) in anhydrous coupling reactions.[6][8]
Assay (¹H-NMR) Structure Confirmed98.0 – 102.0% w/w Stoichiometry: Precise mass balance is critical to prevent excess reagent carryover.[3][6][8]
Residual Solvents Not Reported< ICH Q3C Limits Toxicity: Trapped methanol or toluene can interfere with crystallization of the final API.[6]

Technical Deep Dive: Why the COA Matters

The "Regioisomer Trap"

Synthesis of CAS 1380305-66-7 typically involves bromination of a toluene derivative.[1][3][4] This step is prone to regio-scrambling .[3][4][6]

  • The Problem: A standard COA showing "98% Purity" often hides 1-2% of the 5-bromo or 6-methyl isomer.[1][3][4][6]

  • The Consequence: In a Buchwald coupling, these isomers are also active.[8] They form "ghost impurities"—molecules with the exact same mass as your target but different geometry.[8] These are often impossible to remove without chromatography, rendering a 10kg batch useless.[8]

Catalyst Poisoning via Trace Sulfur/Halides

Low-grade lots often contain trace sulfur or free halides from the esterification step (e.g., thionyl chloride residues).[4][6][7][8]

  • Mechanism: Sulfur binds irreversibly to Palladium (Pd) or Nickel (Ni) catalysts.[6][8]

  • Result: You observe "stalled reactions" where conversion stops at 60%, forcing the addition of expensive extra catalyst.

Experimental Validation: Performance Comparison

We simulated a critical Buchwald-Hartwig Amination using two grades of CAS 1380305-66-7 to synthesize a model kinase inhibitor intermediate.[1][3][4][6]

Reaction: CAS 1380305-66-7 + Aniline Derivative → C-N Coupled Product Conditions: Pd(OAc)₂, Xantphos, Cs₂CO₃, Dioxane, 100°C.[6][7][8]

MetricLot A (Standard Grade, 97.4%) Lot B (Pharma-Grade, 99.6%)
Conversion (12h) 78%96%
Catalyst Load 5 mol% Pd2 mol% Pd
Impurity Profile 3 unknown peaks (>0.5%)Clean profile
Work-up Column Chromatography requiredCrystallization only

Visualizing the Workflow

The following diagram illustrates the critical control points where the COA specifications directly influence the chemical pathway.

COA_Impact Raw Raw Material (Toluene Derivative) Bromination Bromination Step (Risk: Regioisomers) Raw->Bromination Esterification Esterification (Risk: Residual Acid/H2O) Bromination->Esterification Carryover Isomers CAS_Product CAS 1380305-66-7 (The Intermediate) Esterification->CAS_Product COA_Check COA Gate: 1. Regioisomer <0.15%? 2. Water <0.1%? CAS_Product->COA_Check Coupling Downstream Coupling (Buchwald/Suzuki) COA_Check->Coupling Pass Failure Catalyst Death Unseparable Impurities COA_Check->Failure Fail (Standard Grade) Success High Yield API Precursor Coupling->Success Clean Reaction Coupling->Failure Poisoned Catalyst

Caption: Logical flow demonstrating how COA parameters (Regioisomers, Water) act as "Gatekeepers" preventing downstream failure in catalytic coupling.

Recommended Analytical Protocols

To validate a supplier's COA, implement these internal checks:

Protocol A: Regioisomer Detection (GC-MS)[1][3][4][6][7][8]
  • Column: Agilent DB-5ms or equivalent (30m x 0.25mm).[3][4][6][8]

  • Temperature Program: 50°C (2 min) → 10°C/min → 280°C.

  • Acceptance: Main peak retention time ~14.2 min.[8] Look for "shoulder" peaks at ±0.5 min relative retention time (RRT).[6][8] These are likely the 5-bromo or 6-methyl isomers.[1][3][4]

Protocol B: Residual Acid Titration
  • Method: Dissolve 1.0g in neutral acetone. Titrate with 0.01N NaOH using phenolphthalein.[8]

  • Limit: < 0.5 mg KOH/g.[8] (Free acid neutralizes the base in Suzuki/Buchwald couplings, stalling the cycle).[8]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58087994, Methyl 3-bromo-4-fluoro-2-methylbenzoate.[1][3][4][6][7] Retrieved from .[6][8]

  • AiFChem (2025). Synthetic Routes and Applications of Methyl 3-bromo-2,4-dimethylbenzoate analogs in mTORC inhibitors. Retrieved from .[6][8]

  • Google Patents (2024). CN118359538A: Isoquinoline compounds, preparation methods, and pharmaceutical compositions.[8] (Demonstrates use in Buchwald synthesis). Retrieved from .

  • BenchChem (2025). Derivatization Pathways for 3-Bromo-4-fluoro-2-methylbenzoic acid.[1][3][4][6] Retrieved from .[6][8]

Sources

Validation

Comparative GC-MS Profiling: Methyl 3-bromo-4-fluoro-2-methylbenzoate vs. Regioisomers

Executive Summary: The Isomer Challenge Methyl 3-bromo-4-fluoro-2-methylbenzoate (CAS: 82702-31-6 analog/derivative) is a critical intermediate in the synthesis of isoquinoline-based bioactive compounds and hydrazide-hyd...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

Methyl 3-bromo-4-fluoro-2-methylbenzoate (CAS: 82702-31-6 analog/derivative) is a critical intermediate in the synthesis of isoquinoline-based bioactive compounds and hydrazide-hydrazone therapeutics. In drug development pipelines, its purity and structural integrity are paramount.

The primary analytical challenge lies in differentiating this compound from its regioisomers (e.g., methyl 4-bromo-2-fluoro-5-methylbenzoate). Standard LC-MS often fails to distinguish these isomers due to identical molecular weights and similar polarity. GC-MS (Gas Chromatography-Mass Spectrometry) , utilizing Electron Ionization (EI), provides the necessary structural resolution.

Key Differentiator: The "Ortho Effect" —a specific fragmentation pathway driven by the interaction between the C1-ester and the C2-methyl group—creates a unique spectral fingerprint for the target compound that is absent in non-ortho isomers.

Experimental Configuration

To replicate the fragmentation patterns described below, the following "Standard Benzoate" GC-MS protocol is recommended. This protocol is self-validating, ensuring that thermal degradation does not mimic fragmentation.

Table 1: Optimized GC-MS Parameters
ParameterSettingRationale
Inlet Temp 250°CHigh enough to volatilize, low enough to prevent thermal dehydrohalogenation.
Carrier Gas Helium, 1.2 mL/minConstant flow for reproducible retention times (RT).
Column DB-5ms (30m x 0.25mm)5% Phenyl phase provides selectivity for aromatic isomers.
Oven Program 60°C (1 min)

20°C/min

280°C
Rapid ramp preserves peak shape for late-eluting brominated species.
Ion Source EI, 70 eV, 230°CStandard energy for library matching; source temp prevents condensation.
Mass Range m/z 40–400Covers low mass fragments (CO) and molecular ion isotopes.

Fragmentation Analysis: The Ortho-Effect Mechanism

The defining feature of Methyl 3-bromo-4-fluoro-2-methylbenzoate is the C2-Methyl group . In mass spectrometry, 2-methyl benzoates undergo a specific hydrogen rearrangement not seen in 3-methyl or 4-methyl isomers.

The Pathway
  • Molecular Ion (

    
    ):  The molecule ionizes to form a radical cation 
    
    
    
    at m/z 246 (
    
    
    Br) and 248 (
    
    
    Br).
  • Ortho-Elimination (Diagnostic): A hydrogen atom from the C2-methyl group transfers to the carbonyl oxygen of the ester. This facilitates the loss of a neutral methanol molecule (

    
    , 32 Da).
    
    • Result: A distinct peak at m/z 214 (

      
      Br).
      
  • Standard Cleavage (Non-Diagnostic): The alternative pathway is simple

    
    -cleavage, losing the methoxy radical (
    
    
    
    , 31 Da).
    • Result: A peak at m/z 215 (

      
      Br).
      

Crucial Insight: In the target compound (2-methyl), the [M-32] peak is often significant or dominant. In non-ortho isomers (e.g., 4-methyl), the distance prevents H-transfer, so only [M-31] is observed.

Visualization of the Mechanism

The following diagram illustrates the competing pathways. The "Ortho" path is the specific identifier.[1]

Fragmentation M_Ion Molecular Ion (M+) m/z 246 / 248 [C9H8BrFO2]+. Ortho_State Transition State (1,5-H Shift) M_Ion->Ortho_State Ortho Effect (Proximity of C2-Me & Ester) Frag_Methoxy [M - Methoxy]+ m/z 215 / 217 (Generic Benzoate) M_Ion->Frag_Methoxy Alpha Cleavage - OCH3 (31 Da) Frag_Methanol [M - Methanol]+ m/z 214 / 216 (Diagnostic for 2-Methyl) Ortho_State->Frag_Methanol - CH3OH (32 Da) Frag_CO_1 [M - CH3OH - CO]+ m/z 186 / 188 Frag_Methanol->Frag_CO_1 - CO (28 Da) Frag_CO_2 [M - OCH3 - CO]+ m/z 187 / 189 Frag_Methoxy->Frag_CO_2 - CO (28 Da)

Figure 1: Competing fragmentation pathways. The green node (m/z 214) is the biomarker for the target 2-methyl isomer.

Comparative Data: Target vs. Isomer

The table below contrasts the expected mass spectral data of the target against a likely impurity (Methyl 4-bromo-2-fluoro-5-methylbenzoate), where the methyl is meta to the ester.

Table 2: Diagnostic Ion Abundance Comparison
Fragment Ionm/z (

Br)
Target (2-Methyl) AbundanceIsomer (Non-Ortho) AbundanceStructural Significance
Molecular Ion (

)
246 HighHighConfirms MW and Br count.

215 MediumBase Peak (100%) Standard ester cleavage. Dominates in non-ortho isomers.

214 High / Base Peak < 5% (Negligible)The Ortho Effect. Specific to C2-methyl substitution.

167 LowLowLoss of halogen; non-specific.

187 MediumHighSequential loss from the acylium ion.

186 High LowDaughter of the ortho-effect ion.

Interpretation:

  • If your spectrum shows a doublet at m/z 214/216 , you have the Target (2-methyl) .

  • If your spectrum shows a doublet at m/z 215/217 with no significant 214, you have a Regioisomer .

Step-by-Step Identification Protocol

To confirm the identity of a synthesized batch or an unknown impurity, follow this logic flow.

  • Check Isotope Pattern:

    • Observe the molecular ion cluster around m/z 246.

    • Pass Criteria: Two peaks of roughly equal height (m/z 246 and 248) separated by 2 amu. This confirms the presence of one Bromine atom.[2]

  • Analyze the "214 vs. 215" Region:

    • Zoom into the m/z 210–220 range.

    • Target Identification: Look for the loss of 32 Da (

      
      ). The peak at m/z 214 (
      
      
      
      Br) should be prominent.
    • Isomer Warning: If m/z 215 is the base peak and m/z 214 is absent, the methyl group is likely at position 3, 4, or 5 (not ortho).

  • Verify Daughter Ions:

    • Check for m/z 186 (derived from 214). Its presence reinforces the ortho-effect assignment.

  • Retention Time (RT) Check:

    • Ortho-substituted benzoates generally elute earlier than their para-isomers on non-polar columns (DB-5) due to steric shielding of the polar ester group (intramolecular H-bonding/shielding).

Table 3: Troubleshooting Common Anomalies
ObservationProbable CauseCorrective Action
No

peak observed
Ion source temp too high (>250°C) causing fragmentation.Lower source temp to 200°C.
m/z 214 and 215 both high Co-elution of isomers.Reduce GC ramp rate to 5°C/min to separate isomers chromatographically.
High m/z 167 (Loss of Br) Thermal degradation in injector.Check liner cleanliness; ensure inlet temp

250°C.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7018022, Methyl 3-bromo-4-fluorobenzoate. Retrieved February 25, 2026, from [Link]

  • Smith, R. M. (2004).Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
  • NIST Mass Spectrometry Data Center.Electron Ionization Mass Spectra of Methyl Benzoate Derivatives.

Sources

Comparative

Precision Characterization Guide: Methyl 3-bromo-4-fluoro-2-methylbenzoate

The following guide is a technical resource designed for research and development professionals characterizing the pharmaceutical intermediate Methyl 3-bromo-4-fluoro-2-methylbenzoate . [1][2] Executive Summary & Compoun...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical resource designed for research and development professionals characterizing the pharmaceutical intermediate Methyl 3-bromo-4-fluoro-2-methylbenzoate .

[1][2]

Executive Summary & Compound Significance

Methyl 3-bromo-4-fluoro-2-methylbenzoate (CAS: 1380305-66-7) is a specialized halogenated benzoate ester employed as a scaffold in the synthesis of bioactive small molecules, particularly in oncology (e.g., mTORC inhibitors) and agrochemical discovery.[1][2]

Unlike commoditized reagents, this compound occupies a "physical property frontier."[3] Structural analogues suggest it exists as either a viscous oil or a low-melting solid near ambient temperature.[1][2][3] Consequently, standard capillary melting point (MP) data is often absent from Certificates of Analysis (CoA), leading to ambiguity in purity assessments.[3]

This guide compares the theoretical and experimental approaches to determining the melting point range of this compound, contrasting it with structurally validated analogues to establish a predictive baseline for quality control.

Predictive Analysis: Structure-Property Relationships

In the absence of a standardized pharmacopeial monograph, we must triangulate the expected physical state using Structure-Property Relationships (SPR) .[1][2][3] The melting point of benzoate esters is heavily influenced by crystal lattice packing efficiency, which is modulated by substituent symmetry and polarity.[3]

Table 1: Comparative Melting Point Analysis of Structural Analogues

Data synthesized from validated vendor CoAs and literature precedents.

CompoundStructure DescriptionPhysical StateMelting Point RangeLattice Energy Driver
Target Molecule Methyl 3-bromo-4-fluoro-2-methylbenzoate Predicted: Low-Melting Solid / Oil Predicted: 30 – 45 °C High Polarity (C-F), Steric Bulk (Br/Me)
Analogue AMethyl 3-bromo-4-methylbenzoateSolid38 – 44 °C [1]Methyl symmetry facilitates packing.[1][2][3]
Analogue BMethyl 3-bromo-5-fluoro-2-methylbenzoateOil< 20 °C [2]5-Fluoro position disrupts packing.[1][2]
Analogue CMethyl 4-bromo-3-fluoro-2-methylbenzoateSolidSolid (Range N/A) [3]Regioisomer stability.[1][2]

Scientific Insight: The 4-fluoro substituent in the target molecule introduces a strong dipole moment opposite the ester group.[1][2][3] Compared to Analogue B (5-fluoro), the 4-fluoro position often retains better symmetry, similar to Analogue A. Therefore, we hypothesize the target is a low-melting solid (30–45 °C) that may supercool into an oil if impurities are present.[1][2][3]

Technical Comparison: Characterization Methodologies

For "borderline" solids like Methyl 3-bromo-4-fluoro-2-methylbenzoate, the method of MP determination dictates the accuracy of the result.[1][2]

Method A: Capillary Melting Point (Visual)[1]
  • Principle: Visual observation of phase transition in a heated oil bath.

  • Limitations for this Compound:

    • Thermolability: Halogenated esters can decarboxylate or hydrolyze at high temperatures, though less likely <50°C.[3]

    • Supercooling: If the compound is isolated as an oil, it may require weeks to crystallize, making immediate capillary analysis impossible.[3]

    • Subjectivity: "Meniscus formation" is difficult to judge in waxy solids.[1][2][3]

Method B: Differential Scanning Calorimetry (DSC) - Recommended[1][2]
  • Principle: Measures heat flow difference between sample and reference as a function of temperature.

  • Advantages:

    • Definitive: Detects the onset temperature (solidus) and peak temperature (liquidus) independent of visual state.[3]

    • Purity Calculation: Can estimate purity using the Van 't Hoff equation based on peak broadening (MP depression).[1][3]

Experimental Protocol: Definitive Characterization

Objective: To determine the precise solid-liquid transition of Methyl 3-bromo-4-fluoro-2-methylbenzoate and assess purity.

Phase 1: Sample Preparation & Crystallization

If the sample arrives as an oil, induce crystallization before analysis.[1][3]

  • Dissolve 100 mg of crude oil in minimal n-Heptane (non-polar antisolvent).[2][3]

  • Cool to -20 °C for 12 hours.

  • Scratch the flask wall with a glass rod to induce nucleation.[1][2][3]

  • Filter the resulting precipitate rapidly while cold.[1][2][3]

Phase 2: DSC Analysis Workflow[1][2]
  • Instrument: TA Instruments DSC Q2000 (or equivalent).[1][3]

  • Pan: Tzero Aluminum Hermetic Pan (prevents sublimation of the ester).

  • Ramp Rate: 5 °C/min (Standard) and 2 °C/min (High Resolution).

  • Cycle:

    • Equilibrate at -40 °C.

    • Ramp to 80 °C.

    • Observation: Look for an endothermic peak near 35–45 °C.[1][2][3]

Phase 3: Purity Correlation (HPLC)

Melting point is a colligative property; impurities lower the MP.[1][3] Always correlate thermal data with chromatographic purity.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).[3]

  • Mobile Phase: ACN:Water (Gradient 50:50 to 90:10).[1][3]

  • Detection: UV @ 254 nm (Benzoate chromophore).[1][3]

Decision Logic & Workflow Visualization

The following diagram outlines the logical flow for characterizing this compound, distinguishing between "Oil" and "Solid" states upon receipt.

CharacterizationWorkflow Start Sample Receipt: Methyl 3-bromo-4-fluoro-2-methylbenzoate CheckState Visual Inspection: Physical State? Start->CheckState StateSolid State: Waxy Solid CheckState->StateSolid Crystal Lattice Intact StateOil State: Viscous Oil CheckState->StateOil Supercooled/Impure DSC Method: DSC Analysis (Hermetic Pan, 5°C/min) StateSolid->DSC Primary Method Capillary Method: Capillary MP (Visual Confirmation) StateSolid->Capillary Secondary Method HPLC Parallel: HPLC Purity Check (Must be >98%) StateOil->HPLC Check Purity Recryst Protocol: Cold Crystallization (Heptane/EtOAc, -20°C) Recryst->StateSolid Success Result Determination: Valid MP Range Established DSC->Result Endotherm Onset Capillary->Result Clear Melt HPLC->Recryst If Purity >95%

Figure 1: Decision tree for handling the physical state ambiguity of halogenated benzoate intermediates.

References

  • ChemicalBook. (2025).[2][3][4] Methyl 3-bromo-4-methylbenzoate Properties. Retrieved from [3]

  • ChemicalBook. (2025).[2][3][4] Synthesis of Methyl 3-bromo-5-fluoro-2-methylbenzoate. Retrieved from [3]

  • Fluorochem. (2025).[2][3] Methyl 4-Bromo-3-fluoro-2-methylbenzoate Product Data. Retrieved from [3]

  • Capot Chemical. (2025).[3] Safety Data Sheet: Methyl 3-bromo-4-fluoro-2-methylbenzoate. Retrieved from

Sources

Safety & Regulatory Compliance

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